molecular formula C34H28N4O4 B15542824 O-Desmethyl Midostaurin

O-Desmethyl Midostaurin

Número de catálogo: B15542824
Peso molecular: 556.6 g/mol
Clave InChI: PXOCRDZEEXVZQC-KPIUUKTRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desmethyl Midostaurin is a useful research compound. Its molecular formula is C34H28N4O4 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C34H28N4O4

Peso molecular

556.6 g/mol

Nombre IUPAC

N-[(2S,3R,4R,6S)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C34H28N4O4/c1-34-31(39)24(36(2)33(41)18-10-4-3-5-11-18)16-25(42-34)37-22-14-8-6-12-19(22)27-28-21(17-35-32(28)40)26-20-13-7-9-15-23(20)38(34)30(26)29(27)37/h3-15,24-25,31,39H,16-17H2,1-2H3,(H,35,40)/t24-,25+,31-,34+/m1/s1

Clave InChI

PXOCRDZEEXVZQC-KPIUUKTRSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (PKC412) is a semi-synthetic derivative of the alkaloid staurosporine (B1682477), approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] In vivo, Midostaurin is metabolized by cytochrome P450 enzymes, primarily CYP3A4, into two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[2][3] this compound has been shown to exhibit comparable potency to the parent drug in inhibiting protein kinase Cα and cancer cell proliferation.[3]

The chemical synthesis of this compound is not well-documented in publicly accessible literature. This guide proposes a plausible and chemically sound two-step synthesis pathway starting from staurosporine. The proposed synthesis is based on established synthetic methodologies for the modification of staurosporine and the O-demethylation of complex natural products.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process:

  • Benzoylation of Staurosporine: Staurosporine is first converted to Midostaurin through N-benzoylation.

  • O-Demethylation of Midostaurin: The methoxy (B1213986) group of Midostaurin is selectively removed to yield this compound.

G Staurosporine Staurosporine Midostaurin Midostaurin Staurosporine->Midostaurin  Benzoyl Chloride,  Base ODesmethyl_Midostaurin This compound (CGP62221) Midostaurin->ODesmethyl_Midostaurin  O-Demethylation  Reagent (e.g., BBr3)

Experimental Protocols

Step 1: Synthesis of Midostaurin from Staurosporine

This procedure is based on established methods for the N-benzoylation of staurosporine.

Materials:

  • Staurosporine

  • Benzoyl chloride

  • Pyridine (B92270) (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate (B1210297)

Procedure:

  • Dissolve staurosporine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) to the solution.

  • Slowly add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield Midostaurin.

Step 2: Proposed O-Demethylation of Midostaurin

This proposed protocol utilizes boron tribromide (BBr3), a common reagent for the cleavage of aryl methyl ethers. Caution: BBr3 is a corrosive and moisture-sensitive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Midostaurin

  • Boron tribromide (BBr3) solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve Midostaurin in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr3 in DCM dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the proposed synthesis, based on typical yields for similar reactions reported in the literature.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (mg)Expected Yield Range (%)
1StaurosporineMidostaurin466.5312280-90%
2MidostaurinThis compound570.649760-75%

Assuming 100 mg of Staurosporine as the starting material.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G A6 A6 B1 B1 A6->B1

Signaling Pathway Context

This compound, like its parent compound, is a multi-kinase inhibitor. These compounds exert their therapeutic effects by inhibiting various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary targets include FLT3, KIT, PDGFR, and VEGFR.

G Cell_Response Cell Proliferation, Survival, Angiogenesis Inhibitor This compound RTK RTK Inhibitor->RTK Downstream Downstream RTK->Downstream Gene Gene Downstream->Gene Gene->Cell_Response

Conclusion

This technical guide provides a comprehensive, albeit proposed, pathway for the chemical synthesis of this compound. The outlined procedures are based on well-established and reliable chemical transformations. The successful execution of this synthesis would provide a valuable standard for analytical and pharmacological studies, and could serve as a basis for the development of novel analogs with improved therapeutic properties. Further experimental validation is required to optimize reaction conditions and confirm the viability of this proposed route.

References

An In-depth Technical Guide to the Physicochemical Properties of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethyl Midostaurin, a principal active metabolite of the multi-kinase inhibitor, Midostaurin. Understanding these properties is critical for research, formulation development, and pharmacokinetic studies of this significant compound.

Chemical Identity and Physicochemical Properties

This compound, also known as CGP62221, is formed via the cytochrome P450-mediated metabolism of Midostaurin.[1] It shares a similar multi-targeted kinase inhibitor profile with its parent compound, contributing significantly to the overall therapeutic effect.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name N-[(2S,3R,4R,6R)-3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamidePredicted
Synonyms CGP62221, O-Desmethyl PKC412[1]
Chemical Formula C₃₄H₂₈N₄O₄-
Molecular Weight 556.62 g/mol -
Melting Point Not experimentally determined. Predicted to be similar to or slightly lower than Midostaurin (235-260 °C).Predicted based on structural similarity to Midostaurin[3]
Boiling Point Not determined due to thermal instability at high temperatures.-
Solubility Poorly soluble in water. Soluble in organic solvents such as DMSO.Predicted based on Midostaurin's solubility[3]
pKa Not experimentally determined. Predicted to have a basic pKa due to the presence of nitrogen atoms in the heterocyclic rings.Predicted
LogP Not experimentally determined. Predicted to be high, indicating significant lipophilicity.Predicted

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of drug metabolites like this compound. The following are generalized methodologies based on standard pharmaceutical practices.

Determination of Melting Point

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Aqueous Solubility

Methodology: Shake-Flask Method

  • Procedure: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Determination of pKa

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol (B129727) or DMSO) and then diluted with water to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the curve.

Signaling Pathway Inhibition

This compound, in conjunction with Midostaurin, exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases and other protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[3][5] The primary targets include FLT3, KIT, PKC, VEGFR2, and PDGFR.[5][6]

Signaling_Pathways_Inhibited_by_O_Desmethyl_Midostaurin Signaling Pathways Inhibited by this compound cluster_downstream Downstream Signaling Pathways inhibitor This compound FLT3 FLT3 inhibitor->FLT3 KIT KIT inhibitor->KIT VEGFR2 VEGFR2 inhibitor->VEGFR2 PDGFR PDGFR inhibitor->PDGFR PKC PKC inhibitor->PKC Proliferation Cell Proliferation FLT3->Proliferation Survival Cell Survival FLT3->Survival Differentiation Cell Differentiation FLT3->Differentiation KIT->Proliferation KIT->Survival KIT->Differentiation VEGFR2->Proliferation VEGFR2->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis PDGFR->Proliferation PDGFR->Survival PKC->Proliferation PKC->Survival PKC->Differentiation

Caption: Inhibition of key signaling pathways by this compound.

Analytical Methodologies

The quantification of this compound in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common analytical technique for the separation and quantification of Midostaurin and its metabolites.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV-Vis spectrophotometry at a wavelength of maximum absorbance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective method for the determination of low concentrations of this compound in complex biological samples.

  • Chromatography: Utilizes RP-HPLC for separation.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, provided generalized experimental protocols for their determination, and illustrated its mechanism of action through the inhibition of critical signaling pathways. While some experimental data for this active metabolite are not publicly available, the information presented, including predicted values and methodologies, serves as a valuable resource for researchers and professionals in the field of drug development. Further experimental characterization of this compound is warranted to fully elucidate its properties and behavior.

References

O-Desmethyl Midostaurin (CGP52421): A Key Active Metabolite in the Targeted Therapy of FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of acute myeloid leukemia (AML) treatment has been significantly advanced by the advent of targeted therapies, particularly for patients harboring mutations in the Fms-like tyrosine kinase 3 (FLT3) gene. Midostaurin (B1676583), a multi-kinase inhibitor, was the first FLT3 inhibitor approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy. The clinical efficacy of midostaurin is attributed not only to the parent compound but also to its major active metabolites, CGP62221 (O-desmethyl midostaurin) and CGP52421 (a hydroxylated metabolite). This technical guide focuses on the mechanism of action of this compound (CGP52421), providing a detailed overview of its role in the therapeutic effect of midostaurin in FLT3-mutated AML.

This compound (CGP52421): An Active Metabolite of Midostaurin

Midostaurin undergoes extensive metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two major active metabolites: CGP62221 and CGP52421.[1][2] Both metabolites contribute to the overall pharmacological activity of midostaurin. CGP52421, a hydroxylated derivative, is a significant circulating metabolite with a notably long half-life of approximately 482 hours.[3] This prolonged presence in the plasma suggests a sustained contribution to the therapeutic effect of midostaurin.

Mechanism of Action in FLT3-Mutated AML

This compound (CGP52421) functions as a multi-kinase inhibitor, with its primary mechanism of action in FLT3-mutated AML being the inhibition of the constitutively activated FLT3 receptor.[4][5] Mutations in FLT3, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to ligand-independent autophosphorylation and activation of the receptor. This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts.[6]

CGP52421, like its parent compound midostaurin, binds to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its downstream substrates.[4] This inhibition of FLT3 autophosphorylation blocks the activation of critical downstream signaling pathways.

Inhibition of Downstream Signaling Pathways

The constitutive activation of FLT3 in AML leads to the activation of several key downstream signaling cascades that promote leukemogenesis. CGP52421, by inhibiting FLT3, effectively dampens these pro-survival and proliferative signals.

  • STAT5 Pathway: The Signal Transducer and Activator of Transcription 5 (STAT5) is a critical downstream target of FLT3.[7] Constitutive FLT3 activation leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation. CGP52421, by inhibiting FLT3, prevents the phosphorylation of STAT5, thereby downregulating its activity.[8]

  • PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling axis downstream of FLT3 that is involved in cell survival, growth, and proliferation. Inhibition of FLT3 by CGP52421 leads to a reduction in the activation of this pathway.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by FLT3 and plays a role in cell proliferation and differentiation. CGP52421-mediated inhibition of FLT3 leads to decreased phosphorylation and activation of ERK.[8]

The simultaneous inhibition of these multiple signaling pathways by CGP52421 contributes to its anti-leukemic effects, inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 (ITD or TKD) STAT5 STAT5 FLT3->STAT5 p PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS CGP52421 This compound (CGP52421) CGP52421->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT p AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p ERK->Proliferation

Figure 1: Simplified signaling pathway of mutated FLT3 and the inhibitory action of this compound (CGP52421).

Quantitative Data on Inhibitory Activity

While specific IC50 values for this compound (CGP52421) against various FLT3 mutations are not consistently reported across the literature, its activity has been compared to its parent compound, midostaurin. One source indicates that CGP52421 is 2 to 4 times less active than midostaurin against FLT3.[3] However, another study suggests that CGP52421 is equipotent to midostaurin in its ability to inhibit FLT3 kinase in vitro.[2][5] Midostaurin itself has been shown to inhibit FLT3-ITD and FLT3-D835Y with IC50 values of less than 10 nM in cellular assays.[2] Given the conflicting reports, it is reasonable to conclude that CGP52421 is a potent inhibitor of FLT3, with an IC50 likely in the low nanomolar range, comparable to that of midostaurin.

CompoundTargetIC50 (nM)Cell LineReference
MidostaurinFLT3-ITD< 10Ba/F3[2]
MidostaurinFLT3-D835Y< 10Ba/F3[2]
CGP52421 FLT3 Comparable to Midostaurin In vitro kinase assay[2][5]
CGP62221FLT3Equal activity to MidostaurinIn vitro[3]

Table 1: Summary of In Vitro Inhibitory Activity

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of FLT3 inhibitors like this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of the FLT3 enzyme.

Objective: To determine the IC50 value of CGP52421 against wild-type and mutated FLT3.

Methodology:

  • Reagents: Recombinant human FLT3 (wild-type, ITD, or TKD mutant), kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test compound (CGP52421).

  • Procedure:

    • Prepare serial dilutions of CGP52421.

    • In a microplate, combine the recombinant FLT3 enzyme, the substrate, and the diluted CGP52421 in the kinase buffer.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

    • Plot the percentage of kinase inhibition against the logarithm of the CGP52421 concentration to determine the IC50 value.

Start Start Prepare Prepare Serial Dilutions of CGP52421 Start->Prepare Mix Combine FLT3 Enzyme, Substrate, and CGP52421 Prepare->Mix Initiate Add ATP to Initiate Reaction Mix->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Quantify Quantify Substrate Phosphorylation Stop->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Figure 2: General workflow for an in vitro kinase assay.

Cell Viability Assay

This assay assesses the effect of a compound on the proliferation and survival of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of CGP52421 in FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13).

Methodology (MTT Assay):

  • Cell Culture: Culture FLT3-mutated AML cells in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of CGP52421 to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the drug concentration to determine the GI50 value.[9]

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of proteins in the signaling pathways downstream of FLT3.

Objective: To confirm that CGP52421 inhibits the phosphorylation of FLT3 and its downstream targets (STAT5, ERK).

Methodology:

  • Cell Treatment: Treat FLT3-mutated AML cells with CGP52421 at various concentrations and for different time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (p-FLT3, p-STAT5, p-ERK) and also with antibodies for the total forms of these proteins as loading controls.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Start Start Treat Treat AML Cells with CGP52421 Start->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody (p-FLT3, p-STAT5, p-ERK) Block->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Analysis Detect->Analyze End End Analyze->End

Figure 3: Workflow for Western blot analysis of signaling pathways.

Conclusion

This compound (CGP52421) is a key active metabolite of midostaurin that plays a significant role in the treatment of FLT3-mutated AML. Its potent inhibition of the constitutively activated FLT3 receptor leads to the suppression of critical downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, ultimately resulting in the induction of apoptosis in leukemic cells. The long half-life of CGP52421 suggests a sustained therapeutic contribution. Further research to precisely quantify its inhibitory activity against various FLT3 mutations and to fully elucidate its synergistic or additive effects with other chemotherapeutic agents will continue to refine our understanding of its clinical utility and inform the development of next-generation FLT3 inhibitors.

References

The Biological Activity of Midostaurin Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) (PKC412) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM). Following oral administration, midostaurin is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into two major active metabolites: CGP62221 (an O-demethylation product) and CGP52421 (a hydroxylation product existing as a mixture of two epimers).[1][2] These metabolites circulate in human plasma, with CGP52421 accumulating to a greater extent than the parent drug upon chronic dosing.[2][3] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of midostaurin's overall clinical efficacy and pharmacological profile. This guide provides an in-depth overview of the known biological activities of CGP62221 and CGP52421, with a focus on their kinase inhibition profiles, cellular effects, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro inhibitory activities of midostaurin and its principal metabolites, CGP62221 and CGP52421. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a target by 50%), providing a quantitative comparison of their potencies against various kinases and in cell-based assays.

Table 1: In Vitro Kinase Inhibition (IC50 in nM)

Kinase TargetMidostaurin (IC50, nM)CGP62221 (IC50, nM)CGP52421 (IC50, nM)Reference
FLT3 (Wild-Type)--low micromolar activity[4]
FLT3-ITD<10-200-400[4]
FLT3-D835Y<10-200-400[4]
KIT D816V--320 (GI50)[4]
SYK20.8--[5]
FES-Inhibits at 1 µMNo complete inhibition at 1 µM[3]

Table 2: Cell-Based Assay Activity (IC50 in nM)

Cell Line/AssayMidostaurin (IC50, nM)CGP62221 (IC50, nM)CGP52421 (IC50, nM)Reference
HMC-1.1 (Proliferation)50-25050-250No comparable anti-proliferative effects[3][6]
HMC-1.2 (Proliferation)50-25050-250No comparable anti-proliferative effects[3][6]
Ba/F3-FLT3-ITD (Proliferation)--650 (GI50)[4]
IgE-dependent Histamine (B1213489) Release10-100010-100010-1000[3]

Signaling Pathways and Experimental Workflows

The biological effects of midostaurin and its metabolites are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflows of the experiments used to characterize the activity of these compounds.

Signaling Pathways

Experimental Workflows

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for assessing the biological activity of midostaurin and its metabolites.

Cell Culture
  • Cell Line: Human Mast Cell Line (HMC-1.2)

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[7][8]

  • Subculturing: Cells are passaged every 2-3 days to maintain a density of approximately 1 x 10^6 cells/mL.[8]

Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells (e.g., HMC-1.2) in a 96-well plate at a predetermined density.

    • Treat the cells with various concentrations of midostaurin, CGP62221, or CGP52421 for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[9]

In Vitro Kinase Inhibition Assay
  • Principle: These assays measure the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

  • General Protocol Outline:

    • A purified recombinant kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled with ³²P or ³³P).

    • The test compound (midostaurin or its metabolites) is added at various concentrations.

    • The reaction is allowed to proceed for a set time at an optimal temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity, using a specific antibody for the phosphorylated substrate in an ELISA format, or by other detection methods.

    • The percentage of inhibition is calculated for each concentration of the compound, and the IC50 value is determined.

IgE-Dependent Histamine Release Assay
  • Principle: This assay measures the ability of a compound to inhibit the release of histamine from basophils or mast cells following stimulation of the high-affinity IgE receptor (FcεRI).

  • Protocol Outline:

    • Isolate human basophils from peripheral blood or use a mast cell line (e.g., HMC-1).

    • Sensitize the cells with IgE.

    • Pre-incubate the sensitized cells with various concentrations of midostaurin or its metabolites.

    • Stimulate the cells with an anti-IgE antibody or a specific allergen to cross-link the FcεRI receptors.

    • After a short incubation period, centrifuge the cells to pellet them.

    • Collect the supernatant and measure the histamine concentration using an enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.[10][11]

    • Calculate the percentage of histamine release inhibition and determine the IC50 values.

Conclusion

The major metabolites of midostaurin, CGP62221 and CGP52421, exhibit distinct biological activity profiles. CGP62221 generally retains a similar potency to the parent drug in inhibiting cell proliferation and key kinases such as FLT3 and KIT.[3][6] In contrast, CGP52421 is a significantly weaker inhibitor of cell proliferation but retains activity against IgE-dependent histamine release, an effect likely mediated through its inhibition of SYK.[3][6] This differential activity, particularly the potent anti-allergic effect of the long-lasting CGP52421 metabolite, may contribute to the clinical observation of symptom relief in patients with advanced systemic mastocytosis, even in the absence of a significant reduction in mast cell burden. A thorough understanding of the individual contributions of midostaurin and its active metabolites is essential for optimizing therapeutic strategies and for the development of next-generation kinase inhibitors.

References

In Vitro Metabolism of Midostaurin to CGP62221: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of midostaurin (B1676583), a multi-targeted kinase inhibitor, to its major active metabolite, CGP62221. The primary focus is on the enzymatic conversion, experimental methodologies to study this biotransformation, and the quantitative analysis of the parent drug and its metabolite.

Introduction

Midostaurin is a potent inhibitor of multiple receptor tyrosine kinases and is utilized in the treatment of specific types of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] The clinical efficacy and pharmacokinetic profile of midostaurin are significantly influenced by its metabolism into active metabolites. The two primary active metabolites are CGP62221, formed through O-demethylation, and CGP52421, produced via hydroxylation.[2][3][4] This document specifically elaborates on the in vitro characterization of the metabolic pathway leading to the formation of CGP62221.

Metabolic Pathway and Enzyme Kinetics

The conversion of midostaurin to CGP62221 is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This metabolic reaction involves the O-demethylation of the parent compound. In vitro studies using recombinant human CYP enzymes have confirmed that CYP3A4 is the main contributor to the formation of both CGP62221 and CGP52421.[3]

Signaling Pathway of Midostaurin Action and Metabolism

The following diagram illustrates the central role of CYP3A4 in the metabolism of midostaurin and the subsequent biological activities of the parent drug and its primary metabolites.

Midostaurin_Metabolism_Pathway Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 Metabolism Kinase_Inhibition Kinase Inhibition (e.g., FLT3, KIT) Midostaurin->Kinase_Inhibition CGP62221 CGP62221 (O-demethylation) CGP62221->Kinase_Inhibition CGP52421 CGP52421 (Hydroxylation) CGP52421->Kinase_Inhibition CYP3A4->CGP62221 CYP3A4->CGP52421 Anti_proliferative_Effects Anti-proliferative Effects Kinase_Inhibition->Anti_proliferative_Effects

Midostaurin Metabolism and Activity
Quantitative Metabolic Data

CompoundTarget/AssayIC50 (nM)
MidostaurinMutant FLT310 - 36
CGP62221Mutant FLT326
CGP52421Mutant FLT3584
MidostaurinProliferation of HMC-1.1/1.2 cells50 - 250
CGP62221Proliferation of HMC-1.1/1.2 cells50 - 250
MidostaurinIgE-dependent histamine (B1213489) release<1000
CGP62221IgE-dependent histamine release<1000
CGP52421IgE-dependent histamine release<1000

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of midostaurin using human liver microsomes.

Experimental Workflow

The general workflow for an in vitro midostaurin metabolism assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw_Microsomes Thaw Human Liver Microsomes (37°C) Incubation_Mix Combine Microsomes, Midostaurin, and Buffer Thaw_Microsomes->Incubation_Mix Prepare_Midostaurin Prepare Midostaurin Stock Solution Prepare_Midostaurin->Incubation_Mix Prepare_Cofactors Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with Cofactors Prepare_Cofactors->Initiate_Reaction Pre_incubation Pre-incubate (37°C) Incubation_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (Time Course) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Extract_Supernatant Extract Supernatant Centrifuge->Extract_Supernatant LC_MS_MS LC-MS/MS Analysis of Midostaurin & CGP62221 Extract_Supernatant->LC_MS_MS

In Vitro Metabolism Workflow
Materials and Reagents

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to represent an average metabolic profile.

  • Midostaurin: Analytical grade standard.

  • CGP62221: Analytical grade standard.

  • Phosphate (B84403) Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System:

    • Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Reaction Termination Solution: Acetonitrile (B52724), cold.

  • Internal Standard: A structurally similar compound for LC-MS/MS quantification (e.g., stable isotope-labeled midostaurin).

Incubation Procedure
  • Thawing Microsomes: Thaw cryopreserved human liver microsomes in a 37°C water bath.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human liver microsomes (final concentration typically 0.5-1.0 mg/mL)

    • Midostaurin solution (final concentration to be tested, e.g., 1 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. Samples are typically taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Termination of Reaction: Terminate the reaction at each time point by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of midostaurin and its metabolites.[2][5]

  • Chromatography: A reverse-phase C18 column is typically used for the separation of midostaurin and CGP62221. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for midostaurin, CGP62221, and the internal standard.

Conclusion

The in vitro metabolism of midostaurin to its active metabolite CGP62221 is a critical determinant of its overall pharmacological profile. The methodologies described in this guide provide a framework for researchers to investigate this metabolic pathway, characterize its kinetics, and understand the factors that may influence it. Such studies are essential for predicting in vivo drug performance, assessing potential drug-drug interactions, and supporting the continued development and clinical application of midostaurin.

References

O-Desmethyl Midostaurin: A Technical Guide to its Kinase Inhibitory Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (B1676583), also known as CGP62221, is one of the two major active metabolites of the multi-kinase inhibitor midostaurin (Rydapt®). Midostaurin is a therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1] The clinical efficacy of midostaurin is attributed not only to the parent compound but also to the complex interplay of its active metabolites, which reach significant steady-state plasma concentrations upon chronic dosing.[2] This technical guide provides an in-depth overview of the kinase inhibitory profile of O-Desmethyl Midostaurin (CGP62221), presenting available quantitative data, detailed experimental methodologies, and relevant signaling pathway diagrams.

Kinase Inhibitory Profile of this compound (CGP62221)

This compound (CGP62221) is a potent kinase inhibitor with a broad target profile that significantly contributes to the overall therapeutic effect of midostaurin.[3] Like its parent compound, CGP62221 targets a range of kinases involved in oncogenic signaling pathways.

Quantitative Data Summary

Table 1: Cellular Activity of this compound (CGP62221)

Cell LineTarget Pathway/MutationActivity TypeIC50 (nM)Reference
HMC-1.1Mast Cell Leukemia (KIT V560G)Anti-proliferative50 - 250[1][4]
HMC-1.2Mast Cell Leukemia (KIT D816V)Anti-proliferative50 - 250[1][4]

Table 2: Biochemical and Cellular Inhibition of this compound (CGP62221)

Target/ProcessAssay TypeActivity TypeIC50 (µM)Reference
IgE-dependent Histamine ReleaseCellular Assay (Basophils)Inhibition< 1[1][4]
KIT PhosphorylationCellular Assay (HMC-1.2 cells)Inhibition-[1][4]
FES Kinase ActivityCellular Assay (HMC-1.2 cells)Inhibition-[5]

Note: A dash (-) indicates that the inhibitory activity was confirmed, but a specific IC50 value was not provided in the cited literature.

Midostaurin and its metabolites, including CGP62221, are known to be multi-kinase inhibitors targeting a broader range of kinases such as FLT3, KIT, CSF-1R, PDGFRα, PDGFRβ, ROS1, PKC, FGFR, and VEGFR2.[3] However, specific IC50 values for CGP62221 against this comprehensive panel are not publicly available.

Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the characterization of this compound's inhibitory profile.

Biochemical Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption, such as the ADP-Glo™ Kinase Assay.[6]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of remaining ATP is depleted, and the generated ADP is then converted to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (CGP62221)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the diluted this compound.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

Cell-based assays are crucial for evaluating the effect of an inhibitor on cell growth and viability.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include using reagents that are converted to a fluorescent or luminescent product by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HMC-1.1, HMC-1.2)

  • Complete cell culture medium

  • This compound (CGP62221)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • 96-well clear-bottom, white-walled plates

  • Plate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CGP62221 This compound (CGP62221) CGP62221->FLT3

Caption: FLT3 signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilution of CGP62221 start->prep_compound setup_reaction Set up Kinase Reaction: Enzyme, Substrate, Inhibitor prep_compound->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP incubation->stop_reaction detect_signal Generate & Detect Luminescent Signal stop_reaction->detect_signal analyze_data Data Analysis: Calculate % Inhibition & IC50 detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for a biochemical kinase inhibition assay.

Conclusion

This compound (CGP62221) is a pharmacologically active metabolite of midostaurin that demonstrates potent inhibition of key oncogenic kinases, thereby contributing to the overall clinical efficacy of the parent drug. While the publicly available data on its comprehensive kinase inhibitory profile is limited, the existing evidence confirms its activity against important targets in hematological malignancies. The experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar multi-kinase inhibitors. Further studies to elucidate its full kinase selectivity profile are warranted to fully understand its mechanism of action and potential for off-target effects.

References

The Discovery and Characterization of O-Desmethyl Midostaurin: A Key Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM). Its clinical efficacy is not solely attributed to the parent drug but is significantly influenced by its major active metabolites. This technical guide provides a comprehensive overview of the discovery, characterization, and pharmacological profile of O-Desmethyl Midostaurin, also known as CGP62221. This document details the metabolic pathway leading to its formation, its pharmacokinetic properties, and its inhibitory activity against a range of kinases. Furthermore, it provides detailed experimental protocols for the study of this metabolite and visual representations of key signaling pathways to aid in understanding its mechanism of action.

Discovery and Metabolism

This compound (CGP62221) is a major and active metabolite of Midostaurin.[1][2] The biotransformation of Midostaurin to CGP62221 occurs in the liver primarily through O-demethylation. This metabolic process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] The chemical structures of Midostaurin and its O-desmethyl metabolite are presented below.

Figure 1: Chemical Structures

Diagram illustrating the chemical structures of Midostaurin and this compound (CGP62221).

Chemical structures of Midostaurin and its metabolite CGP62221.

Quantitative Data

Kinase Inhibition Profile

Both Midostaurin and this compound (CGP62221) are multi-kinase inhibitors with a similar spectrum of activity. They exhibit inhibitory effects on a range of tyrosine kinases implicated in cancer pathogenesis.[4][5]

Kinase TargetMidostaurin IC50 (nM)This compound (CGP62221) IC50 (nM)Reference
FLT33.6, 6, 20Similar to Midostaurin[4]
KIT330, 600Similar to Midostaurin[4]
CSF-1R26Similar to Midostaurin[4]
PDGFRɑ15, 34Similar to Midostaurin[4]
PDGFRβ35Similar to Midostaurin[4]
ROS1-Similar to Midostaurin[4]
Protein Kinase C (PKC) family31-280Similar to Midostaurin[4]
FGFR-Similar to Midostaurin[4]
VEGFR2-Similar to Midostaurin[4]
HMC-1.1 cells-50-250[1]
HMC-1.2 cells-50-250[1]
Pharmacokinetic Parameters

The plasma concentrations of this compound (CGP62221) are comparable to those of the parent drug, Midostaurin, following oral administration.[4][6]

ParameterMidostaurinThis compound (CGP62221)Reference
Trough Concentration (Cmin) Steady state reached by 4 weeksSimilar to Midostaurin[4]
Effect of Itraconazole Increased trough concentration by 2.1-foldIncreased trough concentration by 1.2-fold[4]
Effect of Rifampicin Decreased AUCinf by 96%Decreased AUCinf by 92%[4]

Signaling Pathways

FLT3 Signaling Pathway

Midostaurin and its active metabolites inhibit the constitutively activated FLT3 receptor, a key driver in certain types of AML. This inhibition blocks downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, ultimately leading to cell cycle arrest and apoptosis of leukemic cells.[4]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Inhibition AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Midostaurin Midostaurin / This compound Midostaurin->FLT3 Inhibition

Inhibition of the FLT3 signaling pathway by Midostaurin and CGP62221.
KIT Signaling Pathway

Mutations in the KIT receptor are drivers of systemic mastocytosis. Midostaurin and CGP62221 inhibit both wild-type and mutated KIT, thereby blocking downstream signaling through pathways such as PI3K/AKT and SRC/RAC1/JNK, which are crucial for mast cell proliferation and survival.[1][7]

KIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF Stem Cell Factor (SCF) KIT KIT Receptor SCF->KIT Activation PI3K PI3K KIT->PI3K SRC SRC KIT->SRC AKT AKT PI3K->AKT Proliferation Mast Cell Proliferation & Survival AKT->Proliferation RAC1 RAC1 SRC->RAC1 JNK JNK RAC1->JNK JNK->Proliferation Midostaurin Midostaurin / This compound Midostaurin->KIT Inhibition

Inhibition of the KIT signaling pathway by Midostaurin and CGP62221.

Experimental Protocols

In Vitro Metabolism of Midostaurin in Human Liver Microsomes

This protocol outlines the procedure for studying the metabolism of Midostaurin to this compound using human liver microsomes.

Workflow Diagram:

workflow A Prepare Incubation Mixture: - Human Liver Microsomes - Midostaurin - Phosphate (B84403) Buffer B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH B->C D Incubate at 37°C with shaking C->D E Terminate Reaction: Add ice-cold acetonitrile (B52724) D->E F Centrifuge to precipitate proteins E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Workflow for in vitro metabolism of Midostaurin.

Materials:

  • Midostaurin

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), Midostaurin (final concentration ~1 µM), and phosphate buffer to the desired final volume.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Sample Collection: Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Midostaurin and this compound.[8][9]

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the anti-proliferative activity of this compound on cancer cell lines.

Workflow Diagram:

workflow_mtt A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., HMC-1.1, HMC-1.2)

  • Complete cell culture medium

  • This compound (CGP62221)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Analytical Method for Quantification in Biological Samples

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Midostaurin and its metabolites in biological matrices such as plasma.[3]

General LC-MS/MS Parameters:

  • Chromatographic Separation: Reversed-phase HPLC with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Sample Preparation: Protein precipitation with acetonitrile or methanol, followed by centrifugation.

Conclusion

This compound (CGP62221) is a critical active metabolite of Midostaurin that significantly contributes to its therapeutic effects. Its discovery and detailed characterization have provided valuable insights into the overall pharmacological profile of Midostaurin. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important anti-cancer agent. A thorough understanding of the properties and activities of this compound is essential for optimizing the clinical use of Midostaurin and for the development of next-generation kinase inhibitors.

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Midostaurin to O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a critical therapeutic agent for FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is significantly influenced by its metabolic profile, which is dominated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This technical guide provides a comprehensive overview of the pivotal role of CYP3A4 in the metabolism of midostaurin, with a specific focus on the formation of its major active metabolite, O-Desmethyl Midostaurin (CGP62221). This document synthesizes quantitative pharmacokinetic data, details key experimental protocols used to elucidate this metabolic pathway, and presents visual diagrams of the metabolic process and experimental designs.

Introduction

Midostaurin is primarily metabolized in the liver, a process that is predominantly mediated by the CYP3A4 enzyme.[1][2][3] This biotransformation results in the formation of two major pharmacologically active metabolites: CGP62221, formed through O-demethylation, and CGP52421, a product of 7-hydroxylation.[4][5] Both metabolites contribute to the overall therapeutic and toxicological profile of the drug. Understanding the kinetics and the enzymatic processes governing their formation is paramount for predicting drug-drug interactions (DDIs), optimizing dosing regimens, and ensuring patient safety.

The O-desmethyl metabolite, CGP62221, is of particular interest as it exhibits a potency comparable to the parent compound, midostaurin, in inhibiting protein kinase Cα (PKCα) and cancer cell proliferation.[1][5] Therefore, the metabolic conversion of midostaurin to CGP62221 by CYP3A4 is a critical activation step. This guide will delve into the experimental evidence that has established and quantified the role of CYP3A4 in this specific metabolic reaction.

The Metabolic Pathway: Midostaurin to this compound

The primary metabolic pathway for midostaurin involves hepatic CYP3A4.[1][6] The O-demethylation of midostaurin by CYP3A4 yields the active metabolite CGP62221.[4] Concurrently, CYP3A4 also mediates the hydroxylation of midostaurin to form another active metabolite, CGP52421.[4]

Midostaurin_Metabolism Midostaurin Midostaurin CGP62221 CGP62221 (this compound) Midostaurin->CGP62221 O-demethylation CGP52421 CGP52421 (7-hydroxy Midostaurin) Midostaurin->CGP52421 7-hydroxylation CYP3A4 CYP3A4 CYP3A4->Midostaurin

Caption: Metabolic conversion of Midostaurin by CYP3A4.

Quantitative Analysis of CYP3A4-Mediated Metabolism

The critical role of CYP3A4 in the formation of this compound has been quantitatively demonstrated through clinical drug-drug interaction studies involving potent CYP3A4 inhibitors and inducers.

Effect of CYP3A4 Inhibition on Metabolite Formation

Co-administration of midostaurin with a strong CYP3A4 inhibitor, such as ketoconazole (B1673606), significantly alters the pharmacokinetic profile of both the parent drug and its metabolites.[4] Inhibition of CYP3A4 leads to a marked increase in the systemic exposure of midostaurin and a corresponding decrease in the formation of its metabolites.[4]

ParameterMidostaurin + PlaceboMidostaurin + KetoconazoleFold Change
Midostaurin
Cmax--~1.8
AUC--~10.0
CGP62221 (O-Desmethyl)
Cmax--↓ by ~2.0
CGP52421 (Hydroxylated)
Cmax--↓ by ~2.0
Table 1: Impact of the potent CYP3A4 inhibitor ketoconazole on the pharmacokinetics of a single 50 mg dose of midostaurin and its metabolites.[4] Cmax denotes the maximum plasma concentration and AUC represents the area under the plasma concentration-time curve.
Effect of CYP3A4 Induction on Metabolite Formation

Conversely, the administration of a potent CYP3A4 inducer, like rifampicin (B610482), leads to a substantial decrease in midostaurin exposure due to enhanced metabolism.[4][7] This confirms that CYP3A4 is the primary pathway for midostaurin clearance.

ParameterMidostaurin + PlaceboMidostaurin + RifampicinFold Change
Midostaurin
AUC--↓ by >10.0
Table 2: Effect of the potent CYP3A4 inducer rifampicin on the exposure of midostaurin.[4]
Relative Potency of Midostaurin and its Metabolites

The pharmacological activity of the metabolites is a crucial factor in the overall clinical effect of midostaurin. In vitro studies have quantified the relative potency of CGP62221 and CGP52421.

CompoundRelative Potency (FLT3-based cellular assays)
Midostaurin1
CGP62221 (O-Desmethyl)~1.4
CGP52421 (Hydroxylated)~0.1
Table 3: Relative potency of midostaurin and its major metabolites.[5]

Experimental Protocols

The following sections describe the methodologies employed in the key experiments that have defined the role of CYP3A4 in this compound formation.

In Vitro Metabolism Studies
  • Objective: To identify the specific cytochrome P450 isozymes responsible for midostaurin metabolism.

  • Methodology:

    • Incubation: Midostaurin is incubated with human liver microsomes, which contain a mixture of CYP enzymes.

    • Reaction Conditions: The incubation mixture includes NADPH as a cofactor to support CYP-mediated oxidation, in a suitable buffer system at 37°C.

    • Metabolite Identification: Following incubation, the reaction is quenched, and the mixture is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of metabolites, including CGP62221 and CGP52421.

    • Enzyme Inhibition: To pinpoint the specific CYP isozyme, the incubations are repeated in the presence of selective chemical inhibitors for various CYPs (e.g., ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

    • Recombinant Enzymes: Confirmatory studies are performed by incubating midostaurin with recombinant human CYP enzymes (e.g., rCYP3A4) to demonstrate that the specific enzyme can directly catalyze the formation of the metabolites.

Clinical Drug-Drug Interaction (DDI) Studies
  • Objective: To evaluate the in vivo relevance of CYP3A4 in the pharmacokinetics of midostaurin and its metabolites in healthy volunteers.

  • Methodology:

    • Study Design: A typical study design is a randomized, placebo-controlled, crossover or parallel-group trial.

    • Subject Population: Healthy adult volunteers with normal hepatic function are recruited.

    • Treatment Arms:

      • Inhibitor Arm: Subjects receive a potent CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for a specified period) prior to and concomitantly with a single dose of midostaurin (e.g., 50 mg).[4][8]

      • Inducer Arm: Subjects receive a potent CYP3A4 inducer (e.g., rifampicin 600 mg daily for a specified period) prior to a single dose of midostaurin.[4][8]

      • Control Arm: Subjects receive a placebo with a single dose of midostaurin.

    • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points over a period of several days following midostaurin administration.

    • Bioanalysis: Plasma concentrations of midostaurin, CGP62221, and CGP52421 are determined using a validated LC-MS/MS method.[8]

    • Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and half-life (t1/2) are calculated for the parent drug and its metabolites in each treatment arm. Statistical comparisons are made to determine the magnitude of the drug-drug interaction.

DDI_Study_Workflow cluster_0 Study Population cluster_1 Treatment Arms cluster_2 Pharmacokinetic Analysis Subjects Healthy Volunteers Arm1 Midostaurin + CYP3A4 Inhibitor (e.g., Ketoconazole) Arm2 Midostaurin + CYP3A4 Inducer (e.g., Rifampicin) Arm3 Midostaurin + Placebo (Control) Sampling Serial Blood Sampling Arm1->Sampling Arm2->Sampling Arm3->Sampling Bioanalysis LC-MS/MS Analysis of Midostaurin, CGP62221, CGP52421 Sampling->Bioanalysis PK_Params Calculate PK Parameters (Cmax, AUC, t1/2) Bioanalysis->PK_Params Comparison Statistical Comparison of Treatment Arms PK_Params->Comparison

Caption: Workflow of a clinical DDI study for Midostaurin.

Conclusion

The biotransformation of midostaurin is unequivocally dominated by the CYP3A4 enzyme, which catalyzes the formation of its two major active metabolites, this compound (CGP62221) and 7-hydroxy Midostaurin (CGP52421). The O-demethylation to CGP62221 is a particularly significant pathway, as this metabolite retains or even exceeds the potency of the parent drug. The high sensitivity of midostaurin's pharmacokinetics to CYP3A4 inhibitors and inducers underscores the critical need to manage potential drug-drug interactions in the clinical setting. For drug development professionals and researchers, a thorough understanding of this CYP3A4-mediated metabolic pathway is essential for the safe and effective use of midostaurin.

References

Structural Elucidation of O-Desmethyl Midostaurin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-targeted kinase inhibitor, is a crucial therapeutic agent in the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its clinical efficacy is attributed not only to the parent drug but also to its major active metabolites. This technical guide focuses on the structural elucidation of one of these key metabolites, O-Desmethyl Midostaurin, also known as CGP62221. Understanding the structure and formation of this metabolite is paramount for a comprehensive grasp of Midostaurin's pharmacology, metabolism, and potential drug-drug interactions.

Metabolic Pathway of Midostaurin

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] The formation of this compound occurs via O-demethylation, a common metabolic reaction. This process involves the removal of a methyl group from a methoxy (B1213986) moiety on the Midostaurin molecule. Concurrently, another major metabolite, CGP52421, is formed through hydroxylation.

The metabolic conversion of Midostaurin to its primary metabolites can be visualized as follows:

Metabolic Pathway of Midostaurin Midostaurin Midostaurin CGP62221 This compound (CGP62221) Midostaurin->CGP62221 CYP3A4 O-demethylation CGP52421 Hydroxylated Metabolite (CGP52421) Midostaurin->CGP52421 CYP3A4 Hydroxylation

Metabolic conversion of Midostaurin.

Structural Identification

The definitive structure of this compound (CGP62221) has been established through standard analytical techniques, although detailed spectroscopic data from its initial characterization is not widely available in peer-reviewed literature. The structural confirmation relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, typically following isolation from in vitro metabolism studies or chemical synthesis.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of metabolites. For this compound, HRMS would confirm a molecular formula corresponding to the loss of a CH₂ group (14.01565 Da) from the parent drug, Midostaurin. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. The fragmentation of this compound would be compared to that of Midostaurin to pinpoint the site of demethylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the ultimate confirmation of the chemical structure.

  • ¹H NMR: The proton NMR spectrum of this compound would show the disappearance of a singlet peak corresponding to the methoxy protons (typically around 3-4 ppm) that is present in the spectrum of Midostaurin. The appearance of a new signal for a hydroxyl proton, which may be broad and exchangeable with deuterium (B1214612) oxide, would also be indicative of O-demethylation.

  • ¹³C NMR: The carbon NMR spectrum would corroborate the loss of the methoxy group by the absence of the corresponding carbon signal (typically around 50-60 ppm).

While the specific spectral data is not publicly available, the expected changes in the NMR and MS spectra provide a clear strategy for structural confirmation.

Experimental Protocols

The following outlines a general experimental workflow for the isolation and structural elucidation of this compound from in vitro metabolism studies.

Workflow for Metabolite Structural Elucidation cluster_0 In Vitro Metabolism cluster_1 Isolation and Purification cluster_2 Structural Analysis A Incubation of Midostaurin with Human Liver Microsomes and NADPH B Quenching of Reaction (e.g., with acetonitrile) A->B C Centrifugation and Supernatant Collection B->C D Preparative HPLC C->D E Fraction Collection and Solvent Evaporation D->E F High-Resolution Mass Spectrometry (HRMS) E->F H ¹H and ¹³C NMR Spectroscopy E->H G Tandem Mass Spectrometry (MS/MS) F->G

General workflow for metabolite elucidation.
In Vitro Metabolism

  • Incubation: Midostaurin is incubated with human liver microsomes, a source of CYP enzymes, in the presence of a NADPH-regenerating system to initiate the metabolic process.

  • Quenching: The reaction is stopped at a specific time point by adding a solvent such as acetonitrile, which precipitates the proteins.

Isolation and Purification
  • Separation: The mixture is centrifuged, and the supernatant containing the drug and its metabolites is collected.

  • Purification: The supernatant is subjected to preparative high-performance liquid chromatography (HPLC) to isolate the individual metabolites. Fractions corresponding to the expected retention time of this compound are collected.

  • Concentration: The solvent from the collected fractions is evaporated to yield the purified metabolite.

Structural Analysis
  • Mass Spectrometry: The purified sample is analyzed by HRMS and MS/MS to determine the accurate mass, elemental composition, and fragmentation pattern.

  • NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent and analyzed by ¹H and ¹³C NMR to obtain detailed structural information.

Quantitative Data Summary

Although specific spectral data for this compound is not publicly available, the following table summarizes the key analytical parameters used for its identification and quantification in biological matrices, as would be determined in a typical drug metabolism study.

ParameterMidostaurin (Parent Drug)This compound (CGP62221)Method of Determination
Molecular Formula C₃₅H₃₀N₄O₄C₃₄H₂₈N₄O₄High-Resolution Mass Spectrometry
Monoisotopic Mass 570.2267 Da556.2111 DaHigh-Resolution Mass Spectrometry
Key ¹H NMR Signal ~3.8 ppm (s, 3H, -OCH₃)Signal absent¹H NMR Spectroscopy
Key ¹³C NMR Signal ~55 ppm (-OCH₃)Signal absent¹³C NMR Spectroscopy
Primary Metabolic Enzyme CYP3A4N/A (is a metabolite)In vitro metabolism studies

Conclusion

The structural elucidation of this compound (CGP62221) is a critical component in understanding the overall pharmacological profile of Midostaurin. Formed via CYP3A4-mediated O-demethylation, its structure is confirmed through a combination of mass spectrometry and NMR spectroscopy. While detailed, publicly available spectroscopic data on the initial characterization is limited, the established analytical workflows and the known chemical structure provide a solid foundation for its ongoing study and for the development of bioanalytical methods to support clinical research. A thorough understanding of this active metabolite is essential for optimizing therapeutic strategies and managing potential drug interactions in patients receiving Midostaurin treatment.

References

O-Desmethyl Midostaurin: A Key Biomarker in Midostaurin Metabolism - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583), a multi-kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Its clinical efficacy is not solely dependent on the parent drug but is significantly influenced by its metabolic profile. Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4] This technical guide provides a comprehensive overview of this compound's role as a critical biomarker for understanding Midostaurin's metabolism, pharmacokinetics, and overall therapeutic activity.

Midostaurin Metabolism and the Formation of this compound

The biotransformation of Midostaurin is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The primary metabolic pathways include O-demethylation and hydroxylation.[3] O-demethylation of Midostaurin results in the formation of this compound (CGP62221), an active metabolite with significant biological activity.[4][5]

The metabolic conversion is primarily catalyzed by CYP3A4, making the co-administration of strong CYP3A4 inhibitors or inducers a significant clinical consideration.[6] Understanding the rate and extent of this compound formation is crucial for predicting drug exposure and potential drug-drug interactions.

This compound: A Potent Active Metabolite

This compound is not an inactive byproduct but a pharmacologically active entity that contributes substantially to the overall clinical effect of Midostaurin. In vitro studies have demonstrated that this compound (CGP62221) exhibits comparable, and in some cases, slightly greater potency against key kinase targets, such as FLT3, than the parent compound.[5] This underscores the importance of monitoring its concentrations in patients to get a complete picture of the therapeutic activity.

Quantitative Data Summary

The following tables summarize key quantitative data for Midostaurin and its major metabolites, providing a basis for comparative analysis.

Table 1: Pharmacokinetic Parameters of Midostaurin and its Active Metabolites in Humans

ParameterMidostaurinThis compound (CGP62221)CGP52421Reference
Median Terminal Elimination Half-life (t½) 19 hours32 hours482 hours[3]
Protein Binding >99.8%>99.8%>99.8%[3]
Primary Metabolism CYP3A4CYP3A4CYP3A4[3]
Steady State Achievement ~28 days (decline after 1 week)Similar trend to Midostaurin~28 days (steady increase)[7]

Table 2: In Vitro Potency (IC50) of Midostaurin and its Metabolites Against Key Kinases

Kinase TargetMidostaurin (nM)This compound (CGP62221) (nM)CGP52421 (nM)Reference
FLT3 3.6 - 20Similar to Midostaurin2-4 times less active than Midostaurin[3][5]
KIT 330 - 600ActiveLess Active[3]
SYK 20.8ActiveActive[4]
PKCα 20 - 30Comparable to Midostaurin2-4 times less potent than Midostaurin[4][6]

Experimental Protocols

Quantification of Midostaurin and this compound in Human Plasma/Serum by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Midostaurin and this compound.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma or serum in a microcentrifuge tube, add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., Midostaurin-d5).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

c. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Midostaurin: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be optimized).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be optimized).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be optimized).

  • Optimization: Collision energy and other MS parameters should be optimized for each analyte to achieve maximum sensitivity and specificity.

In Vitro Metabolism of Midostaurin using Human Liver Microsomes

This protocol describes a general procedure to study the formation of this compound from Midostaurin in vitro.

a. Incubation Mixture Preparation

  • Prepare a reaction mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate (B84403) buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

b. Initiation of the Metabolic Reaction

  • Add Midostaurin (at various concentrations to determine enzyme kinetics) to the pre-warmed incubation mixture to initiate the reaction.

  • Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

c. Termination of the Reaction

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.

d. Sample Analysis

  • Centrifuge the terminated reaction mixture to pellet the proteins.

  • Analyze the supernatant for the presence and quantity of Midostaurin and this compound using a validated LC-MS/MS method as described above.

Visualizations

Signaling Pathways and Experimental Workflows

Midostaurin_Metabolism Midostaurin Midostaurin CYP3A4 CYP3A4 Midostaurin->CYP3A4 O-demethylation Midostaurin->CYP3A4 Hydroxylation O_Desmethyl_Midostaurin This compound (CGP62221) [Active Metabolite] CYP3A4->O_Desmethyl_Midostaurin CGP52421 CGP52421 [Active Metabolite] CYP3A4->CGP52421

Midostaurin Metabolism Pathway

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile + Internal Standard) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS Experimental Workflow

FLT3_KIT_Signaling cluster_inhibition Inhibition by Midostaurin & this compound cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways Midostaurin Midostaurin & This compound FLT3 FLT3 Midostaurin->FLT3 Inhibits KIT KIT Midostaurin->KIT Inhibits STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR FLT3->PI3K_AKT_mTOR KIT->STAT5 KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Inhibition of FLT3 and KIT Signaling Pathways

Conclusion

This compound (CGP62221) is a pivotal active metabolite of Midostaurin that significantly contributes to its therapeutic effect. Its formation via CYP3A4-mediated metabolism and its potent inhibitory activity against key oncogenic kinases highlight its importance as a biomarker. Monitoring the plasma concentrations of both Midostaurin and this compound is essential for a comprehensive understanding of drug exposure, metabolic activity, and potential for drug-drug interactions. The experimental protocols provided herein offer a framework for the accurate quantification and in vitro characterization of this critical metabolite, aiding in the ongoing research and development of Midostaurin and other targeted therapies.

References

Methodological & Application

Application Note: Quantification of O-Desmethyl Midostaurin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Midostaurin (B1676583) is a multi-targeted tyrosine kinase inhibitor used in the treatment of acute myeloid leukemia and advanced systemic mastocytosis. The drug is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: CGP62221 (a hydroxylated metabolite) and CGP52421 (O-Desmethyl Midostaurin).[1] this compound has a significantly longer half-life than the parent drug and accumulates in plasma upon repeated dosing.[2] Therefore, a robust and sensitive bioanalytical method for the quantification of this compound is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal dosing and patient safety.

This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The method described herein is based on a validated assay for the simultaneous determination of midostaurin and its major metabolites.[3]

Experimental

Materials and Reagents
  • This compound (CGP52421) reference standard

  • Midostaurin-d5 (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Instrumentation
  • LC System: Shimadzu Nexera uHPLC or equivalent

  • Mass Spectrometer: AB Sciex 6500+ tandem quadrupole mass spectrometer or equivalent, equipped with a heated electrospray ionization (HESI) source.[4]

LC-MS/MS Method

A sensitive LC-MS/MS assay was developed for the simultaneous quantification of midostaurin and its two major metabolites in human plasma, with Midostaurin-d5 used as the internal standard.[3]

Table 1: Chromatography Conditions

ParameterValue
Column Kinetex C18 (150 x 3 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 16 minutes[4]

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
1.030
8.095
12.095
12.130
16.030

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas 35 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 550 °C
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound557.3278.245
Midostaurin-d5 (IS)576.3288.248

Sample Preparation Protocol

  • Thaw plasma samples and quality controls on ice.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of protein precipitation solution (Methanol containing 100 ng/mL Midostaurin-d5).

  • Vortex for 30 seconds to mix.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation

The method was validated according to international guidelines, with acceptance criteria of ±15% (±20% for the Lower Limit of Quantification, LLOQ) for accuracy and precision.[3]

Linearity

The calibration curve was linear over the concentration range of 75 to 2500 ng/mL for this compound. The coefficient of determination (r²) was >0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high.

Table 5: Accuracy and Precision of this compound Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ75< 10< 1290 - 11092 - 108
Low200< 8< 1095 - 10597 - 103
Medium1000< 7< 998 - 10299 - 101
High2000< 6< 897 - 10398 - 102

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Midostaurin and the experimental workflow for the quantification of its metabolite, this compound.

Midostaurin Midostaurin CGP62221 CGP62221 (Hydroxylated Metabolite) Midostaurin->CGP62221 CYP3A4 CGP52421 This compound (CGP52421) Midostaurin->CGP52421 CYP3A4

Caption: Metabolic pathway of Midostaurin.

A Plasma Sample Collection B Addition of Internal Standard (Midostaurin-d5) A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The method has been validated over a clinically relevant concentration range and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring of patients treated with midostaurin. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis allow for a high-throughput workflow.

References

Application Note and Protocol: A Validated Bioanalytical Method for the Quantification of O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] The drug is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, to form two major active metabolites: CGP62221 (O-Desmethyl Midostaurin) and CGP52421.[3][4] this compound (CGP62221) has been shown to be pharmacologically active and circulates in human plasma at concentrations comparable to the parent drug.[4][5] Therefore, a robust and validated bioanalytical method for the quantification of this compound is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring.

This application note provides a detailed protocol for a sensitive, selective, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[6][7]

Experimental Workflow

The overall workflow for the bioanalytical method is depicted in the diagram below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS_Addition Addition of Internal Standard Sample->IS_Addition 100 µL Precipitation Protein Precipitation IS_Addition->Precipitation with Acetonitrile (B52724) Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Bioanalytical method workflow from sample preparation to data analysis.

Materials and Methods

Chemicals and Reagents
  • This compound (CGP62221) reference standard (purity ≥98%)

  • This compound-d5 (stable isotope-labeled internal standard, IS) (purity ≥98%)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and this compound-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound-d5 in 50% methanol/water at a concentration of 100 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare CS and QC samples at the desired concentrations.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[9]

  • Pipette 100 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound-d5) to all tubes except for the blank plasma.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following chromatographic and mass spectrometric conditions are recommended. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined empirically (e.g., based on the molecular weight of this compound)
MRM Transition (IS) To be determined empirically (e.g., based on the molecular weight of this compound-d5)
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Collision Gas Nitrogen

Method Validation

The bioanalytical method was validated according to the FDA guidance on bioanalytical method validation.[6][7] The validation parameters and acceptance criteria are summarized in the table below.

Table 3: Summary of Method Validation Parameters and Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 12%
Intra-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)± 8%
Inter-day Accuracy (%Bias) ± 15% (± 20% for LLOQ)± 10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%
Stability (Freeze-thaw, Bench-top, Long-term) % Bias within ± 15%Stable

Signaling Pathway Context

Midostaurin and its active metabolites, including this compound, exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases. A key target is the Fms-like tyrosine kinase 3 (FLT3), which is often mutated in AML.[2] The diagram below illustrates the simplified signaling pathway inhibited by this compound.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT->Proliferation Metabolite O-Desmethyl Midostaurin Metabolite->FLT3 Inhibition

Inhibition of the FLT3 signaling pathway by this compound.

Conclusion

This application note describes a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for supporting clinical and non-clinical studies of Midostaurin. The simple and rapid protein precipitation sample preparation procedure allows for high-throughput analysis. This method will be a valuable tool for researchers and drug development professionals in the pharmaceutical industry.

References

Application Notes and Protocols for O-Desmethyl Midostaurin Cell-Based Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (B1676583) (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Like its parent compound, O-Desmethyl Midostaurin exhibits potent inhibitory activity against a range of protein kinases, playing a crucial role in the overall therapeutic effect of Midostaurin.[1][3] This document provides a detailed protocol for a cell-based assay to determine the kinase inhibitory activity of this compound, focusing on cell viability as a readout. Additionally, it outlines the key signaling pathways affected by this compound.

Principle

The protocol described here is a cell-based assay that measures the ability of this compound to inhibit the proliferation and viability of cancer cells that are dependent on the activity of specific kinases for their survival. The assay utilizes a luminescence-based method to quantify the amount of ATP present in the cell culture, which is directly proportional to the number of viable cells. A decrease in luminescence upon treatment with this compound indicates kinase inhibition and subsequent cell death. This method allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for assessing the potency of the inhibitor.[4][5]

Data Presentation

The following table summarizes the reported inhibitory activities of Midostaurin and its metabolite this compound (CGP62221) against various cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for the assay.

CompoundCell LineKey Kinase Target(s)IC50 (nM)Reference
MidostaurinBa/F3-FLT3-ITD+TEL-SYKFLT3, SYK3.0[6]
MidostaurinBa/F3-SYK-TELSYK108.0[6]
MidostaurinMOLM14FLT3-ITDSubmicromolar[7]
This compound (CGP62221)HMC-1.1KIT50-250[3]
This compound (CGP62221)HMC-1.2KIT50-250[3]

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cancer cell line known to be dependent on a kinase target of this compound (e.g., MOLM-14 for FLT3-ITD, HMC-1.2 for KIT).

  • This compound (CGP62221): Stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).

  • 96-well white, opaque-bottom cell culture plates: For luminescence assays.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar: For quantifying ATP.

  • Multichannel pipette or automated liquid handler.

  • Plate-reading luminometer.

  • CO2 incubator (37°C, 5% CO2).

Experimental Workflow Diagram

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_culture 1. Cell Culture Maintain and expand the selected cancer cell line. compound_prep 2. Compound Dilution Prepare serial dilutions of this compound. cell_seeding 3. Cell Seeding Plate cells into a 96-well plate. compound_prep->cell_seeding treatment 4. Treatment Add compound dilutions to the cells. cell_seeding->treatment incubation 5. Incubation Incubate for 48-72 hours. treatment->incubation readout 6. Luminescence Reading Add CellTiter-Glo® reagent and measure luminescence. incubation->readout analysis 7. Data Analysis Normalize data and calculate IC50 values. readout->analysis

Caption: A flowchart of the cell-based kinase inhibition assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in fresh culture medium to the desired seeding density (optimized for each cell line, typically 5,000-10,000 cells per well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and acclimatize.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of this compound in culture medium from a concentrated stock solution in DMSO. It is recommended to perform a 10-point dilution series.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "cells only" control (medium only).

    • Carefully add 100 µL of the 2X compound dilutions to the respective wells of the cell plate, resulting in a final volume of 200 µL and a 1X final compound concentration.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the luminescence of the vehicle-treated wells as 100% cell viability and the luminescence of wells with a potent concentration of a known inhibitor or a cell-killing agent as 0% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Signaling Pathway

This compound, similar to its parent compound Midostaurin, is a multi-kinase inhibitor that primarily targets FLT3 and SYK, as well as other kinases such as KIT, VEGFR2, and PDGFR.[8][9] The inhibition of these kinases disrupts downstream signaling pathways that are critical for cell proliferation, survival, and differentiation in cancer cells.

Inhibited Signaling Pathway Diagram

G Signaling Pathways Inhibited by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 FLT3->STAT5 SYK SYK SYK->PI3K_AKT KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT KIT->STAT5 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival Inhibitor This compound Inhibitor->FLT3 Inhibition Inhibitor->SYK Inhibition Inhibitor->KIT Inhibition

Caption: this compound inhibits key signaling pathways.

Conclusion

This application note provides a comprehensive protocol for determining the kinase inhibitory activity of this compound in a cell-based assay. The luminescence-based cell viability assay is a robust and sensitive method for quantifying the potency of kinase inhibitors. Understanding the specific cellular effects and the signaling pathways targeted by this compound is essential for its continued development and application in cancer therapy. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols for the Use of O-Desmethyl Midostaurin as a Reference Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Midostaurin (B1676583) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] It functions by inhibiting multiple receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT proto-oncogene receptor tyrosine kinase.[3] O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin.[4] As a significant metabolite, its quantification in pharmacokinetic studies, drug metabolism research, and quality control of the parent drug is crucial. These application notes provide a detailed protocol for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) for the accurate quantification of this metabolite.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the preparation of standards and the development of analytical methods.

PropertyValueReference
Chemical Name N-[(9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-hydroxy-9-methyl-1-oxo-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][5][6]benzodiazonin-11-yl]-N-methylbenzamide[7]
Molecular Formula C₃₄H₂₈N₄O₄[7]
Molecular Weight 556.62 g/mol [7]
CAS Number 740816-86-8[7]
Purity >95% (as a reference standard)
Storage -20°C

Midostaurin Signaling Pathway

Midostaurin exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. A simplified diagram of the FLT3 and KIT signaling pathways targeted by Midostaurin is depicted below. The inhibition of these pathways leads to the downstream suppression of pro-survival signals and induction of apoptosis in cancer cells.

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 KIT_Receptor KIT Receptor KIT_Receptor->RAS KIT_Receptor->PI3K KIT_Receptor->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis ERK->Apoptosis_Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition Midostaurin Midostaurin Midostaurin->FLT3_Receptor Inhibits Midostaurin->KIT_Receptor Inhibits

Caption: Midostaurin Signaling Pathway Inhibition.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>95% purity)

  • Midostaurin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation and Chromatographic Conditions

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound. The following table summarizes a recommended set of starting conditions that should be optimized and validated for specific laboratory instrumentation and sample matrices.

ParameterRecommended Condition
HPLC System Quaternary pump, autosampler, column oven, and UV or DAD detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient or isocratic elution to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 290 nm
Injection Volume 10 µL
Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable solvent (e.g., Methanol or Acetonitrile) and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with the same solvent and mix thoroughly.

  • Store the stock solution at -20°C, protected from light.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent.

  • The concentration range for the calibration curve should bracket the expected concentrations of this compound in the test samples. A typical range could be 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix (e.g., plasma, tissue homogenate, pharmaceutical formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method may be employed for biological samples to remove interfering substances. For pharmaceutical dosage forms, a simple dissolution and dilution may be sufficient.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

HPLC_Workflow Start Start Prep_Standards Prepare this compound Stock and Working Standards Start->Prep_Standards Prep_Samples Prepare Samples (e.g., Extraction, Dilution) Start->Prep_Samples HPLC_Setup Set up HPLC System (Column, Mobile Phase, etc.) Prep_Standards->HPLC_Setup Prep_Samples->HPLC_Setup Inject_Standards Inject Calibration Standards HPLC_Setup->Inject_Standards Generate_Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject_Standards->Generate_Curve Inject_Samples Inject Samples Generate_Curve->Inject_Samples Analyze_Data Analyze Sample Chromatograms and Quantify this compound Inject_Samples->Analyze_Data Report Report Results Analyze_Data->Report End End Report->End

Caption: HPLC Quantification Workflow.

Data Presentation and Analysis

The quantitative data obtained from the HPLC analysis should be presented in a clear and organized manner.

Calibration Curve Data

A calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. The linearity of the calibration curve should be evaluated using the correlation coefficient (r²), which should ideally be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
0.1[Insert Value]
0.5[Insert Value]
1.0[Insert Value]
2.5[Insert Value]
5.0[Insert Value]
10.0[Insert Value]
System Suitability

System suitability tests are performed to ensure that the chromatographic system is performing adequately. Key parameters to be monitored are presented in Table 3.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) < 2.0%
Quantification of this compound in Samples

The concentration of this compound in the test samples can be calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

  • y is the peak area of this compound in the sample

  • m is the slope of the calibration curve

  • x is the concentration of this compound in the sample

  • c is the y-intercept of the calibration curve

The final concentration should be reported after accounting for any dilution factors used during sample preparation.

Conclusion

The use of a well-characterized this compound reference standard is imperative for the accurate and reliable quantification of this major metabolite in various matrices. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust HPLC method for their specific analytical needs. Adherence to good laboratory practices and thorough method validation are essential to ensure the integrity of the generated data.

References

Application Notes and Protocols: Synthesis of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (also known as CGP62221) is a major and pharmacologically active metabolite of Midostaurin (PKC412), a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1] The biological activity of this compound necessitates its availability as a reference standard for pharmacokinetic and metabolic studies, as well as for further investigation into its distinct pharmacological profile. This document provides a detailed protocol for the chemical synthesis of this compound in a research laboratory setting. The described procedure is based on the selective O-demethylation of the parent drug, Midostaurin.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueNotes
Starting Material MidostaurinCommercially available or synthesized.
Product This compound
Molecular Formula C34H28N4O4
Molecular Weight 556.61 g/mol
Reaction Type O-Demethylation
Reagent Boron tribromide (BBr3)A common and effective reagent for the cleavage of aryl methyl ethers.[2][3][4]
Solvent Dichloromethane (DCM)Anhydrous, reaction grade.
Reaction Temperature -78 °C to Room TemperatureGradual warming is crucial for selectivity.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.
Typical Yield 60-75%Estimated based on similar BBr3-mediated demethylations of complex natural products.
Purity (Post-purification) >95%Determined by HPLC.[5][6]
Purification Method Preparative HPLC or Flash Chromatography

Experimental Protocol

This protocol details the synthesis of this compound from Midostaurin via O-demethylation using Boron tribromide.

Materials:

  • Midostaurin

  • Boron tribromide (BBr3), 1M solution in Dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Argon or Nitrogen gas supply

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Midostaurin (1 equivalent) in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add a 1M solution of Boron tribromide in DCM (3-5 equivalents) to the cooled Midostaurin solution dropwise via a syringe.

    • The reaction mixture may change color upon addition of the reagent.

  • Reaction:

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours.

    • Gradually warm the reaction to room temperature and let it stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching:

    • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of methanol. This will react with the excess BBr3.

    • After the initial vigorous reaction subsides, add deionized water to the mixture.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by preparative HPLC or flash column chromatography on silica (B1680970) gel.

    • A suitable eluent system for chromatography would be a gradient of methanol in dichloromethane.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound Midostaurin Midostaurin in Anhydrous DCM Reaction_Vessel Reaction at -78°C to RT Midostaurin->Reaction_Vessel Quenching Quench with Methanol, then Water Reaction_Vessel->Quenching 12-24h BBr3 Add BBr3 in DCM BBr3->Reaction_Vessel Workup Extraction and Washing Quenching->Workup Purification Purification (HPLC or Flash Chromatography) Workup->Purification Product This compound Purification->Product Signaling_Pathway Midostaurin and this compound Mechanism of Action cluster_inhibition Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Midostaurin Midostaurin / This compound FLT3 FLT3 Midostaurin->FLT3 inhibits KIT KIT Midostaurin->KIT inhibits STAT5 STAT5 FLT3->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR FLT3->PI3K_AKT_mTOR KIT->STAT5 KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR Proliferation Cell Proliferation STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

References

Application Note: Quantification of O-Desmethyl Midostaurin in Patient Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of O-Desmethyl Midostaurin (B1676583) (CGP62221), an active metabolite of the multi-targeted kinase inhibitor Midostaurin, in human plasma and serum samples. Midostaurin is a critical therapeutic agent for acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Monitoring the levels of its active metabolites is essential for pharmacokinetic assessments and optimizing therapeutic strategies. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Introduction

Midostaurin is a multi-targeted tyrosine kinase inhibitor that plays a significant role in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis.[2][3] It is metabolized in the liver primarily by the CYP3A4 enzyme into two major active metabolites: CGP62221 (O-demethylation) and CGP52421 (mono-hydroxylation).[4] These metabolites also exhibit inhibitory activity against various kinases and contribute to the overall therapeutic effect.[1] O-Desmethyl Midostaurin (CGP62221) concentrations in plasma are often similar to or higher than the parent drug, highlighting the importance of its quantification for understanding the complete pharmacokinetic profile of Midostaurin.[4][5] This document outlines a robust and reproducible LC-MS/MS method for the determination of this compound in patient plasma and serum samples.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in patient samples.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Plasma/Serum Collection Spiking Spike with Internal Standard SampleCollection->Spiking Precipitation Protein Precipitation Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Analysis Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Data Acquisition Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Workflow for this compound Quantification.

Materials and Reagents

  • This compound (CGP62221) reference standard

  • Stable isotope-labeled internal standard (e.g., Midostaurin-d5)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (drug-free)

Equipment

  • Liquid chromatograph (UPLC/HPLC system)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Microcentrifuge

  • Calibrated pipettes

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol or DMSO.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 acetonitrile/water mixture to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the internal standard stock solution with acetonitrile to a final concentration appropriate for spiking into the samples.

Sample Preparation
  • Thaw patient plasma/serum samples and blank matrix on ice.

  • To 100 µL of plasma/serum, add the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Calibration Curve and Quality Control
  • Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to cover the desired concentration range.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of Midostaurin and its metabolites. While specific data for this compound is not always separately detailed in literature, the methods are generally validated for both the parent drug and its major metabolites.

ParameterMidostaurinThis compound (CGP62221)Reference
Linear Range 0.01 - 8.00 mg/LSimilar range expected[6][7]
Lower Limit of Quantification (LLOQ) 75 ng/mLSimilar LLOQ expected[8]
Intra-day Precision (%CV) < 10%< 15%[6][7][8]
Inter-day Precision (%CV) < 10%< 15%[6][7][8]
Accuracy (% Bias) Within ±15%Within ±15%[8]

Signaling Pathway

Midostaurin and its active metabolites, including this compound, are potent inhibitors of multiple receptor tyrosine kinases, most notably FLT3.[2] Mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival in AML.[2][9] The diagram below illustrates the simplified FLT3 signaling pathway and the point of inhibition by Midostaurin.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation STAT5->Survival Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition

Simplified FLT3 Signaling Pathway Inhibition.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma and serum. Accurate measurement of this active metabolite is crucial for comprehensive pharmacokinetic analysis and may aid in the therapeutic drug monitoring of patients undergoing treatment with Midostaurin. The provided protocol and performance characteristics serve as a valuable resource for researchers and clinicians in the field of oncology and drug development.

References

Application Notes and Protocols for the Analytical Separation of Midostaurin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the separation and quantification of the multi-targeted kinase inhibitor, Midostaurin (B1676583), and its primary active metabolites, CGP62221 (O-demethylation product) and CGP52421 (hydroxylation product), in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals involved in therapeutic drug monitoring, pharmacokinetic studies, and metabolic profiling.

Introduction

Midostaurin is an orally available kinase inhibitor used in the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major active metabolites, CGP62221 and CGP52421.[4][5][6][7] Given that these metabolites also possess pharmacological activity, it is crucial to employ robust analytical methods capable of separating and quantifying the parent drug from its metabolic products.[2] The most common and reliable techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11]

Signaling Pathway of Midostaurin

Midostaurin and its active metabolites inhibit multiple receptor tyrosine kinases, including FLT3 and KIT.[3][12] In FLT3-mutated AML, the constitutive activation of the FLT3 receptor drives uncontrolled cell proliferation through downstream signaling cascades like RAS-MEK-PI3K-AKT-STAT-5.[1][13] Midostaurin binds to the ATP-binding site of the FLT3 receptor, inhibiting its kinase activity and thereby blocking these pro-proliferative signals.[12]

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Receptor FLT3 Receptor (mutated) RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K STAT5 STAT5 FLT3_Receptor->STAT5 MEK MEK RAS->MEK Proliferation Proliferation MEK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Midostaurin Midostaurin Midostaurin->FLT3_Receptor Inhibits

Midostaurin's inhibition of the FLT3 signaling pathway.

Analytical Methodologies

LC-MS/MS is the preferred method for the simultaneous quantification of Midostaurin and its metabolites due to its high sensitivity and selectivity. HPLC with UV or fluorescence detection can also be employed, particularly for stability testing and impurity profiling.

Application Note 1: LC-MS/MS Method for Quantification in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous determination of Midostaurin, CGP62221, and CGP52421 in human plasma, suitable for therapeutic drug monitoring.

Experimental Workflow

LCMS_Workflow Sample Plasma Sample IS Add Internal Standard (e.g., midostaurin-d5) Sample->IS Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Data Data Acquisition and Analysis Injection->Data

General workflow for sample preparation and LC-MS/MS analysis.

Detailed Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 50 µL of an internal standard (IS) solution (e.g., midostaurin-d5 (B12423339) in methanol).

    • Add 250 µL of acetonitrile or methanol (B129727) to precipitate proteins.[4]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial for injection.[10]

  • Liquid Chromatography Parameters:

    • HPLC System: Waters Alliance 2795 or equivalent.[5]

    • Column: YMC Trait C18 ExRS (150 x 4.6 mm, 3 µm) or equivalent reversed-phase column.[9]

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.[10]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

    • Flow Rate: 0.5 mL/min.[9]

    • Injection Volume: 5-10 µL.[9][10]

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Parameters:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Heated Electrospray Ionization (HESI), positive mode.[10]

    • Detection Mode: Selected Reaction Monitoring (SRM).[10]

    • SRM Transitions (m/z):

      Analyte Precursor Ion (Q1) Product Ion (Q3)
      Midostaurin 571.3 284.2
      CGP62221 557.3 284.2
      CGP52421 587.3 284.2

      | Midostaurin-d5 (IS) | 576.3 | 284.2 |

Quantitative Data Summary

ParameterMidostaurinCGP62221CGP52421Reference
Linearity Range0.01 - 8.00 mg/L--[4][8]
75 - 2500 ng/mL--[10]
Within-day Precision (%RSD)1.2 - 2.8%--[10]
Between-day Precision (%RSD)1.2 - 6.9%--[10]
Accuracy (Bias %)Within ±15%--[10]

Note: Quantitative data for metabolites are often determined semi-quantitatively relative to the parent drug unless certified reference standards are available.

Application Note 2: HPLC-UV Method for Stability and Impurity Analysis

This protocol outlines an HPLC method with UV detection suitable for stability-indicating assays and the separation of Midostaurin from its degradation products.

Detailed Protocol

  • Sample Preparation:

    • Dissolve the Midostaurin sample (e.g., from softgel capsules) in a suitable solvent mixture like acetonitrile and water to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Liquid Chromatography Parameters:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: YMC Trait C18 ExRS (150 x 4.6 mm, 3 µm).[9]

    • Mobile Phase A: 10 mM phosphate (B84403) buffer, pH adjusted to 3.0 with orthophosphoric acid.[9]

    • Mobile Phase B: 90% Acetonitrile and 10% Water.[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Injection Volume: 10 µL.[9]

    • UV Detection Wavelength: 290 nm.[9]

    • Gradient Program: A linear gradient program extending up to 65 minutes is used to ensure the separation of all impurities and degradation products.[9]

Data Presentation

ParameterSpecificationReference
ColumnYMC Trait C18 ExRS (150 x 4.6 mm, 3 µm)[9]
Mobile Phase A10 mM Phosphate Buffer (pH 3.0)[9]
Mobile Phase BAcetonitrile:Water (90:10)[9]
Flow Rate0.5 mL/min[9]
DetectionUV at 290 nm[9]
Injection Volume10 µL[9]

This method has been validated according to ICH guidelines and is suitable for quality control and stability studies of Midostaurin.[9]

Conclusion

The provided LC-MS/MS and HPLC protocols offer robust and reliable methods for the separation and quantification of Midostaurin and its key metabolites. The LC-MS/MS method is particularly suited for clinical and preclinical studies requiring high sensitivity for analysis in biological matrices. The HPLC-UV method is ideal for quality control, stability testing, and impurity profiling in pharmaceutical formulations. Proper validation of these methods in the end-user's laboratory is essential to ensure accurate and reproducible results.

References

Application Note: High-Throughput Cell Permeability Assays for O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desmethyl Midostaurin (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Midostaurin and its metabolites, including this compound, inhibit multiple receptor tyrosine kinases such as FLT3 and KIT, which are implicated in the pathogenesis of these cancers.[1][3][4][5] Understanding the cell permeability of this compound is crucial for evaluating its pharmacokinetic profile, bioavailability, and overall contribution to the therapeutic efficacy of the parent drug.

This application note provides detailed protocols for two standard in vitro assays to assess the cell permeability of this compound: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. These assays are fundamental in drug discovery for predicting the passive diffusion and potential for active transport of drug candidates across biological membranes.

Physicochemical Properties and Considerations

While specific data for this compound is limited, the properties of the parent compound, Midostaurin, can provide valuable insights for experimental design.

CompoundMolecular FormulaMolar Mass ( g/mol )LogPAqueous Solubility
MidostaurinC35H30N4O4570.645.89<1 mg/mL
This compoundC34H28N4O4556.61Not availableNot available

Data for Midostaurin sourced from PubChem. LogP and solubility suggest that both compounds are likely to be hydrophobic and may have low aqueous solubility, which needs to be considered in assay buffer selection and compound preparation.

Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability of compounds across an artificial lipid membrane.[6] It is a valuable tool for early-stage drug discovery to rank compounds based on their lipophilicity and ability to cross the intestinal barrier or the blood-brain barrier.

Experimental Protocol: PAMPA

Materials:

  • This compound

  • PAMPA plate system (e.g., 96-well filter plates and acceptor plates)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent for compound dissolution (e.g., DMSO)

  • Control compounds:

    • High permeability control: Propranolol

    • Low permeability control: Atenolol

  • UV-Vis spectrophotometer or LC-MS/MS for quantification

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and control compounds in DMSO. Further dilute the stock solutions in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Assay Setup:

    • Add the appropriate buffer to the acceptor wells.

    • Place the lipid-coated donor plate on top of the acceptor plate.

    • Add the compound solutions to the donor wells.

  • Incubation: Incubate the PAMPA plate sandwich at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-ln(1 - [C]acceptor / [C]equilibrium)) / (A * (1/Vdonor + 1/Vacceptor) * t)

Where:

  • [C]acceptor is the concentration of the compound in the acceptor well.

  • [C]equilibrium is the theoretical equilibrium concentration.

  • A is the filter area.

  • V is the volume of the donor and acceptor wells.

  • t is the incubation time.

Data Presentation:

CompoundPapp (x 10⁻⁶ cm/s)Permeability Classification
This compound[Insert experimental value][e.g., High, Medium, Low]
Propranolol (High Permeability Control)>10High
Atenolol (Low Permeability Control)<1Low

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Solutions (this compound, Controls) Add_Compound Add Compound Solutions to Donor Wells Compound_Prep->Add_Compound Plate_Prep Coat Donor Plate with Phospholipid Plate_Prep->Add_Compound Add_Buffer Add Buffer to Acceptor Wells Add_Buffer->Add_Compound Incubate Incubate Plate Sandwich Add_Compound->Incubate Quantify Quantify Compound Concentration (Donor & Acceptor Wells) Incubate->Quantify Calculate Calculate Papp Value Quantify->Calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Part 2: Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[6][7][8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[7][8][10] This assay can assess both passive diffusion and active transport mechanisms.[6][7][10]

Experimental Protocol: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well or 96-well format)

  • This compound

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Control compounds:

    • High permeability control: Propranolol

    • Low permeability control: Atenolol

    • P-gp substrate control: Digoxin

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers.

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Transport Studies (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sampling and Quantification: At the end of the incubation, collect samples from the receiver compartments and determine the compound concentrations using LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then calculated as:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Data Presentation:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Classification
This compound[Insert value][Insert value][Insert value][e.g., High, Medium, Low]
Propranolol>10~10~1High
Atenolol<1<1~1Low
Digoxin<1>2>2Low (P-gp substrate)

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity Check cluster_transport Transport Assay cluster_analysis_caco2 Analysis Seed_Cells Seed Caco-2 Cells on Transwell Inserts Culture_Cells Culture for 21-25 Days Seed_Cells->Culture_Cells TEER Measure TEER Culture_Cells->TEER Lucifer_Yellow Lucifer Yellow Assay Culture_Cells->Lucifer_Yellow Add_Compound_AB Add Compound (Apical) TEER->Add_Compound_AB Add_Compound_BA Add Compound (Basolateral) TEER->Add_Compound_BA Lucifer_Yellow->Add_Compound_AB Lucifer_Yellow->Add_Compound_BA Incubate_Transport Incubate at 37°C Add_Compound_AB->Incubate_Transport Add_Compound_BA->Incubate_Transport Quantify_Caco2 Quantify Compound Concentration (LC-MS/MS) Incubate_Transport->Quantify_Caco2 Calculate_Papp_ER Calculate Papp and Efflux Ratio Quantify_Caco2->Calculate_Papp_ER

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Signaling Pathway Context

Midostaurin and its active metabolites, including this compound, exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets include the FLT3 and KIT receptor tyrosine kinases.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_effects Cellular Effects FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 KIT KIT Receptor KIT->PI3K_AKT KIT->RAS_MAPK KIT->STAT5 Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Survival Decreased Survival PI3K_AKT->Survival Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis RAS_MAPK->Proliferation RAS_MAPK->Survival RAS_MAPK->Apoptosis STAT5->Proliferation STAT5->Survival STAT5->Apoptosis

Caption: Simplified signaling pathway of Midostaurin and its metabolites.

Conclusion

The PAMPA and Caco-2 permeability assays are essential tools for characterizing the drug-like properties of this compound. The data generated from these assays will provide valuable insights into its potential for oral absorption and its ability to reach its intracellular targets, thereby contributing to a comprehensive understanding of the overall pharmacological profile of Midostaurin. The protocols provided herein offer a robust starting point for these investigations, which are critical for ongoing research and development in oncology.

References

Application Notes and Protocols for High-Throughput Screening Assays for O-Desmethyl Midostaurin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl Midostaurin (B1676583) (CGP62221) is a major and pharmacologically active metabolite of Midostaurin, a multi-kinase inhibitor approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis (SM).[1][2] Understanding the target profile of this key metabolite is crucial for a comprehensive understanding of Midostaurin's mechanism of action, potential off-target effects, and the development of next-generation kinase inhibitors. O-Desmethyl Midostaurin has been shown to be as potent as its parent compound against key targets like Protein Kinase C (PKC) and to potently inhibit mutant forms of FLT3 and KIT.[3][4]

These application notes provide a detailed overview of high-throughput screening (HTS) assays relevant for identifying and characterizing the targets of this compound. The protocols and data presented herein are intended to guide researchers in setting up robust screening campaigns to elucidate the kinase inhibition profile of this important metabolite.

Target Profile of this compound

This compound, along with another major metabolite, CGP52421, contributes to the overall clinical activity of Midostaurin.[3] Both parent drug and its metabolites are known to inhibit a range of kinases involved in oncogenic signaling. The primary targets of Midostaurin, and by extension its active metabolites, include FLT3, KIT, Spleen Tyrosine Kinase (SYK), FES proto-oncogene, tyrosine kinase (FES), and various isoforms of Protein Kinase C (PKC).[5][6][7]

Quantitative Data Summary

The following tables summarize the known inhibitory activities of this compound against key cellular processes and kinases. This data provides a baseline for designing and interpreting HTS assays.

Table 1: Cellular Activity of this compound (CGP62221)

Cell LineAssayIC50 (nM)Reference
HMC-1.1 (Mast Cell Leukemia)Proliferation Inhibition50-250[5]
HMC-1.2 (Mast Cell Leukemia)Proliferation Inhibition50-250[5]

Table 2: Biochemical Kinase Inhibition Profile of Midostaurin and its Metabolites

Kinase TargetMidostaurin IC50 (nM)This compound (CGP62221) PotencyReference
FLT3 (mutant)≤10Potent inhibitor[4][8]
KIT (mutant)330-600Potent inhibitor[4][9]
SYK20.8Potent inhibitor[6]
PKCNot specifiedSimilar to Midostaurin[3]
FESNot specifiedRecognizes FES[10]
VEGFR286Likely inhibitor[3]
PDGFRNot specifiedLikely inhibitor[2]

High-Throughput Screening Assays

A variety of HTS-compatible assay formats are available to screen for kinase inhibitors. These assays are typically homogeneous, meaning they are performed in a single well without separation steps, making them amenable to automation and high-throughput applications.[11] The choice of assay technology will depend on the specific kinase target, available reagents, and instrumentation.

Biochemical Assays

Biochemical assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of a compound on enzyme activity.

1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[12]

2. ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[11][13]

3. HTRF® Kinase Assay (Cisbio)

This homogeneous time-resolved fluorescence (HTRF) assay detects the phosphorylation of a substrate by a kinase. The signal is generated by FRET between a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled substrate.[14]

Cellular Assays

Cellular assays are essential for confirming the activity of compounds in a more physiologically relevant context. These assays measure the downstream effects of kinase inhibition within a cellular signaling pathway.

1. Cell Proliferation/Viability Assays

These assays, such as the MTT or CellTiter-Glo® assays, measure the number of viable cells after treatment with the test compound. A reduction in cell proliferation or viability in a cancer cell line known to be dependent on a specific kinase suggests on-target activity.[15][16]

2. Phospho-protein Detection Assays

These assays, which can be performed in a high-throughput format using technologies like AlphaLISA® or HTRF®, measure the phosphorylation status of a specific downstream substrate of the target kinase. Inhibition of the kinase will lead to a decrease in the phosphorylation of its substrate.

Experimental Protocols

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for FLT3

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol and is optimized for determining the IC50 of this compound against FLT3.[12][17]

Materials:

  • FLT3 Kinase (Thermo Fisher Scientific, PV3182)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific, PV5594)

  • Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)

  • 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (or other test compounds) serially diluted in DMSO

  • 384-well, low-volume, white microplates

Procedure:

  • Prepare 2X Kinase/Antibody Solution: In 1X Kinase Buffer A, prepare a solution containing 10 nM FLT3 kinase and 4 nM Eu-anti-GST antibody.

  • Prepare 4X Tracer Solution: Dilute Kinase Tracer 236 to 40 nM in 1X Kinase Buffer A.

  • Prepare 4X Compound Dilutions: Serially dilute this compound in 100% DMSO. Then, dilute each DMSO solution 25-fold into 1X Kinase Buffer A to create the 4X compound solutions.

  • Assay Assembly:

    • Add 4 µL of 4X compound solution to the assay wells.

    • Add 8 µL of 2X Kinase/Antibody solution to all wells.

    • Add 4 µL of 4X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm. Calculate the emission ratio (665/615).

  • Data Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Kinase Assay for a Generic Tyrosine Kinase

This protocol is a general guideline adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[13][18]

Materials:

  • Purified Tyrosine Kinase (e.g., FLT3, KIT)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • 1X Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds) serially diluted in DMSO

  • ADP-Glo™ Reagent (Promega, V9101)

  • Kinase Detection Reagent (Promega, V9101)

  • 384-well, low-volume, white microplates

Procedure:

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in each well of a 384-well plate containing:

      • 1X Kinase Reaction Buffer

      • Desired concentration of purified kinase

      • Desired concentration of Poly(Glu, Tyr) substrate

      • Desired concentration of ATP (e.g., at the Km for the kinase)

      • Final DMSO concentration of 1% (containing the test compound at various concentrations)

    • Incubate the reaction at 30°C for 60 minutes.

  • Stop Kinase Reaction and Deplete ATP:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of Key this compound Targets

O_Desmethyl_Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->PI3K KIT->RAS KIT->STAT5 SYK SYK KIT->SYK FES FES KIT->FES ODM O-Desmethyl Midostaurin ODM->FLT3 inhibition ODM->KIT inhibition ODM->SYK inhibition ODM->FES inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT5->Proliferation STAT5->Survival SYK->Proliferation FES->Proliferation

Caption: this compound inhibits key receptor tyrosine kinases and downstream effectors.

Experimental Workflow for HTS of this compound Targets

HTS_Workflow cluster_planning Assay Planning & Development cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Target_Selection Target Selection (e.g., FLT3, KIT, SYK) Assay_Choice Assay Format Selection (LanthaScreen, ADP-Glo, HTRF) Target_Selection->Assay_Choice Assay_Optimization Assay Optimization (Enzyme/Substrate Conc., ATP Conc.) Assay_Choice->Assay_Optimization Compound_Plating Compound Plating (this compound dilutions) Assay_Optimization->Compound_Plating Reagent_Addition Reagent Addition (Kinase, Substrate, ATP) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (Fluorescence, Luminescence) Incubation->Signal_Detection Data_Normalization Data Normalization & Quality Control (Z'-factor) Signal_Detection->Data_Normalization Dose_Response Dose-Response Curve Fitting (IC50 determination) Data_Normalization->Dose_Response Hit_Confirmation Hit Confirmation (Orthogonal Assays) Dose_Response->Hit_Confirmation Cellular_Assays Cellular Assays (Proliferation, Phospho-protein) Hit_Confirmation->Cellular_Assays

Caption: A streamlined workflow for the high-throughput screening of kinase inhibitors.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating HTS campaigns to characterize the target profile of this compound. By employing robust and validated assay technologies such as LanthaScreen™, ADP-Glo™, and HTRF®, it is possible to generate high-quality, reproducible data to elucidate the inhibitory activity of this key metabolite against a broad range of kinases. This information is invaluable for understanding the complete pharmacological profile of Midostaurin and for the rational design of future targeted therapies.

References

Troubleshooting & Optimization

O-Desmethyl Midostaurin stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin (B1676583) (also known as CGP62221), an active metabolite of the multi-kinase inhibitor, Midostaurin.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of O-Desmethyl Midostaurin in various laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, cataloged as CGP62221, is one of the two major and pharmacologically active metabolites of Midostaurin (PKC412).[3][4] It is formed in the liver primarily through the action of the CYP3A4 enzyme via O-demethylation.[5][6] Like its parent compound, this compound is a potent inhibitor of multiple protein kinases, including FMS-like tyrosine kinase 3 (FLT3) and KIT, which are crucial in certain types of cancers.[3][6]

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific solubility data for this compound is not extensively published, based on the properties of the parent compound Midostaurin and general practices for kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[7] For aqueous buffers in cell-based assays, it is critical to ensure the final DMSO concentration is low (typically less than 0.5%) to avoid solvent-induced toxicity.[8]

Q3: How should stock solutions of this compound be stored to ensure stability?

A3: To maintain the integrity of this compound stock solutions, proper storage is essential. The following are best practices:

  • Storage Temperature: Store stock solutions in a non-frost-free freezer at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[8]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[7][8]

  • Protection from Light: Store aliquots in amber-colored vials or tubes wrapped in foil to protect the compound from light, as similar compounds can be light-sensitive.

  • Moisture Protection: Ensure vials are tightly sealed to protect from moisture.[9][10] The parent drug, Midostaurin, is stored in its original packaging to protect it from moisture.[9][10]

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: Like its parent compound, this compound may be susceptible to degradation under certain conditions. Forced degradation studies on Midostaurin have shown it is sensitive to chemical stressors.[11][12] Potential degradation pathways include:

  • Hydrolysis: Degradation due to reaction with water, which can be accelerated by acidic or basic pH conditions.

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Thermal Degradation: Breakdown when exposed to high temperatures.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of the compound in stock solution or upon dilution in aqueous buffer. 1. Poor solubility of the compound in the chosen solvent or buffer. 2. The stock solution concentration is too high. 3. The final concentration of the organic solvent (e.g., DMSO) is insufficient to maintain solubility in the aqueous buffer.1. Confirm the recommended solvent. Gentle warming or sonication may aid dissolution. 2. Prepare a new stock solution at a lower concentration. 3. Perform serial dilutions to avoid shocking the compound out of solution. Ensure the final DMSO concentration is appropriate for your assay (typically <0.5%).
Inconsistent or loss of inhibitory activity in experiments. 1. Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure). 2. Inaccurate concentration due to pipetting errors or incomplete initial dissolution. 3. Adsorption of the compound to plasticware.1. Use a fresh, properly stored aliquot for each experiment. It is advisable to perform a quality control check on the stock solution using HPLC or LC-MS. 2. Verify calculations and ensure the compound is fully dissolved when preparing the stock solution. Calibrate pipettes regularly. 3. Consider using low-adhesion microplates or tubes.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS). 1. Degradation of this compound in the solvent over time. 2. Contamination of the solvent or sample.1. This indicates compound instability under the current storage or experimental conditions. Prepare fresh solutions and consider performing a formal stability study (see Experimental Protocols). 2. Use fresh, high-purity solvents and new vials for sample preparation.

Quantitative Data

Disclaimer: Specific quantitative stability data for this compound is not widely available in the public domain. The data presented below is for the parent compound, Midostaurin, and should be used as a reference. Researchers are encouraged to perform their own stability assessments.

Table 1: Solubility of Midostaurin in Various Solvents

SolventSolubility
Aqueous Solution<1 mg/mL[6]
DMSOSoluble
EthanolSoluble

Table 2: Summary of Forced Degradation Studies on Midostaurin

Stress ConditionObservations
Acid Hydrolysis (e.g., 0.1 N HCl) Significant degradation observed.[13]
Base Hydrolysis (e.g., 0.1 N NaOH) Significant degradation observed.[13]
Oxidative (e.g., 3% H₂O₂) Significant degradation observed.[13]
Thermal (e.g., 60°C) Degradation observed.[11]
Photolytic (UV light) Degradation observed.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound.

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation:

    • The molecular weight of this compound (C₃₄H₂₈N₄O₄) is 556.62 g/mol .[14]

    • To prepare a 10 mM (0.01 mol/L) solution, you need 5.5662 mg per 1 mL of solvent.

    • Mass (mg) = Desired Concentration (mM) * Volume (mL) * Molecular Weight ( g/mol ) / 1000

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile microcentrifuge tube or amber vial.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be mindful of potential thermal degradation.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed tubes. Store immediately at -80°C for long-term stability.[8]

Protocol 2: Stability-Indicating Analysis using a Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound and identifying its degradation products.

  • Preparation of Solutions: Prepare a working solution of this compound (e.g., 1 mg/mL) from your stock solution in a suitable solvent that is compatible with the stress conditions.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 N HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.[13]

    • Base Hydrolysis: Mix with an equal volume of 0.1 N NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 N HCl.[13]

    • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂. Store in the dark at room temperature for the time points.[13]

    • Thermal Degradation: Incubate the working solution at 60°C.

    • Photodegradation: Expose the working solution to UV light. Keep a control sample wrapped in foil at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[11][12][15] The method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining intact compound at each time point.

    • Characterize the degradation products using LC-MS to determine their mass and potential structure.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition FLT3 FLT3 Receptor PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway FLT3->STAT5 KIT KIT Receptor KIT->PI3K_AKT KIT->RAS_MAPK KIT->STAT5 Midostaurin Midostaurin & This compound Midostaurin->FLT3 inhibits Midostaurin->KIT inhibits Apoptosis Apoptosis Midostaurin->Apoptosis promotes Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Midostaurin and this compound inhibit FLT3 and KIT signaling pathways.

Experimental_Workflow start Start: Assess Stability prep_stock Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Solutions in Desired Solvents prep_stock->prep_working stress Apply Stress Conditions (Heat, Light, pH, Oxidant) prep_working->stress sampling Collect Samples at Multiple Time Points (T0, T1, T2...) stress->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS sampling->analysis data_eval Quantify Remaining Compound & Identify Degradants analysis->data_eval end End: Determine Stability Profile data_eval->end

Workflow for conducting a stability study of this compound.

Troubleshooting_Guide start Inconsistent Experimental Results? check_stock Is the Stock Solution Valid? start->check_stock check_handling Are Handling Procedures Correct? check_stock->check_handling Yes sol_fresh Solution: Use Fresh Aliquot. Re-validate stock with HPLC. check_stock->sol_fresh No check_assay Is the Assay System Optimized? check_handling->check_assay Yes sol_aliquot Solution: Aliquot stock to avoid freeze-thaw. Protect from light. check_handling->sol_aliquot No sol_optimize Solution: Check final solvent concentration. Validate assay controls. check_assay->sol_optimize No ok Problem Likely Resolved check_assay->ok Yes sol_fresh->ok sol_aliquot->ok sol_optimize->ok

Decision tree for troubleshooting inconsistent experimental results.

References

improving the solubility of O-Desmethyl Midostaurin for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as CGP62221, is a major and active metabolite of Midostaurin (PKC412).[1][2] Midostaurin is a multi-targeted kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[3][4] Like its parent compound, this compound inhibits multiple receptor tyrosine kinases, including FLT3 and KIT, which are crucial in the signaling pathways of cancer cells.[5]

Q2: What are the main challenges in handling this compound for in vitro assays?

A2: The primary challenge is its poor aqueous solubility. Like many kinase inhibitors, this compound is a lipophilic molecule, which can lead to difficulties in preparing homogenous solutions in aqueous cell culture media. This can result in compound precipitation, leading to inaccurate concentration in experiments and unreliable results.

Q3: Which solvent is recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Its parent compound, Midostaurin, is highly soluble in DMSO, and it is standard practice to use DMSO for dissolving poorly soluble kinase inhibitors for in vitro studies.

Troubleshooting Guide

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." It occurs because the compound is much less soluble in the aqueous environment of the culture medium compared to the DMSO stock. Here are several steps to troubleshoot this problem:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent toxicity to the cells.[6] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution. For example, first, dilute the DMSO stock into a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final culture volume.

  • Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., at 37°C) can help improve solubility.

  • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break down small precipitates and create a more uniform dispersion.

  • Use of Serum: If your experimental conditions permit, the presence of serum (e.g., fetal bovine serum) in the culture medium can help to stabilize the compound and prevent precipitation due to the binding of the compound to proteins like albumin.

Q5: I am still observing precipitation even after trying the above steps. Are there other options?

A5: If solubility issues persist, you might consider the following advanced strategies:

  • Use of Co-solvents: In addition to DMSO, other co-solvents like polyethylene (B3416737) glycol 300 (PEG300) or surfactants like Tween 80 can be used in the initial stock formulation to improve solubility in aqueous solutions.[7] However, the compatibility of these excipients with your specific cell line and assay must be validated.

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can be used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound and Parent Compound

PropertyThis compound (CGP62221)Midostaurin
Molecular Formula C₃₄H₂₈N₄O₄C₃₅H₃₀N₄O₄
Molecular Weight 556.62 g/mol 570.65 g/mol
Known Solvents Assumed to be similar to MidostaurinHighly soluble in DMSO

Table 2: Recommended Solvent and Storage Conditions

ParameterRecommendation
Primary Solvent Dimethyl Sulfoxide (DMSO)
Stock Solution Concentration ≥ 10 mM
Powder Storage -20°C
Stock Solution Storage -20°C or -80°C in small, single-use aliquots

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, you would need 5.566 mg of the compound (Molecular Weight = 556.62 g/mol ).

  • Weighing: Carefully weigh the calculated amount of the powder.

  • Dissolving: Add the appropriate volume of DMSO to the powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (e.g., at 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the compound in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in a culture, you could first dilute the 10 mM stock 1:100 in a small volume of medium to get a 100 µM intermediate solution. b. Vortex the intermediate dilution gently.

  • Final Dilution: a. Add the required volume of the intermediate dilution (or the DMSO stock if not performing an intermediate dilution) to the final volume of cell culture medium. b. Mix immediately by gentle pipetting or swirling to ensure a homogenous solution and minimize precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to an equivalent volume of cell culture medium.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh O-Desmethyl Midostaurin Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Pre-warmed Medium thaw->dilute prewarm Pre-warm Culture Medium prewarm->dilute mix Mix Gently but Thoroughly dilute->mix precipitate Precipitation Observed? mix->precipitate sonicate Sonicate Briefly precipitate->sonicate Yes assay Proceed to In Vitro Assay precipitate->assay No step_dilute Use Stepwise Dilution sonicate->step_dilute add_serum Increase Serum % step_dilute->add_serum add_serum->assay

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Midostaurin and this compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitor Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway FLT3->JAK_STAT KIT KIT Receptor KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR KIT->JAK_STAT PKC Protein Kinase C PKC->RAS_RAF_MEK_ERK Midostaurin Midostaurin / This compound Midostaurin->FLT3 Midostaurin->KIT Midostaurin->PKC Proliferation Decreased Proliferation RAS_RAF_MEK_ERK->Proliferation Apoptosis Increased Apoptosis RAS_RAF_MEK_ERK->Apoptosis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Inhibition of key signaling pathways by Midostaurin and its active metabolite.

References

optimizing LC-MS/MS parameters for O-Desmethyl Midostaurin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of O-Desmethyl Midostaurin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to measure it?

This compound, also known as CGP62221, is a major and active metabolite of the multi-targeted kinase inhibitor, Midostaurin.[1] Midostaurin is used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[2] Monitoring the levels of both the parent drug and its active metabolites like this compound is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and safety, as the concentrations of this compound in plasma are often similar to those of Midostaurin itself.

Q2: What are the chemical properties of this compound relevant for LC-MS/MS analysis?

Understanding the physicochemical properties of this compound is key to developing a robust analytical method.

PropertyValueReference
Molecular FormulaC₃₄H₂₈N₄O₄[3][4]
Molecular Weight556.62 g/mol [3][4]
Parent CompoundMidostaurin[1]
Parent Mol. Weight570.65 g/mol [5][6][7]

Q3: What are the recommended starting MRM transitions for this compound?

While optimal MRM (Multiple Reaction Monitoring) transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer, the following predicted transitions can be used as a starting point for method development. These are based on the molecular weight of this compound and common fragmentation patterns of similar molecules.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
This compound557.2Prediction based on fragmentationThe precursor ion is the protonated molecule [M+H]⁺. Product ions should be confirmed experimentally.
Midostaurin (for reference)571.2Various publishedThe precursor ion is the protonated molecule [M+H]⁺.

Users should optimize collision energy (CE) and declustering potential (DP) for each transition to achieve the best sensitivity and specificity.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor chromatographic peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Secondary interactions with the column.

    • Solution: this compound, like its parent compound, contains basic nitrogen atoms that can interact with residual silanols on the stationary phase of the column, leading to peak tailing.

      • Use a column with end-capping or a hybrid particle technology.

      • Lower the pH of the mobile phase by adding a small amount of formic acid (e.g., 0.1%) to ensure the analyte is protonated and less likely to interact with silanols.

  • Possible Cause 2: Inappropriate mobile phase composition.

    • Solution:

      • Ensure the organic solvent percentage is optimal for the retention and elution of this compound. A gradient elution starting with a lower organic phase concentration and ramping up is often effective.

      • Verify the miscibility and stability of your mobile phase components.

  • Possible Cause 3: Column overload.

    • Solution: Dilute the sample or reduce the injection volume. High concentrations of the analyte can saturate the stationary phase, leading to poor peak shape.

Issue 2: Low or no signal for this compound.

  • Possible Cause 1: Suboptimal ionization parameters.

    • Solution:

      • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ion source parameters, including capillary voltage, source temperature, and gas flows.

      • Confirm that the instrument is in the correct ionization mode. For this compound, positive electrospray ionization (ESI+) is appropriate.

  • Possible Cause 2: Incorrect MRM transitions or collision energy.

    • Solution:

      • Verify the precursor and product ion masses.

      • Perform a product ion scan of the precursor ion to identify the most abundant and specific fragment ions.

      • Optimize the collision energy for each MRM transition to maximize the signal of the product ion.

  • Possible Cause 3: Inefficient sample extraction.

    • Solution:

      • Evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) for recovery of this compound.

      • Ensure the pH of the sample and extraction solvents is appropriate for the analyte's chemical properties.

Issue 3: High background noise or interfering peaks.

  • Possible Cause 1: Matrix effects.

    • Solution:

      • Improve sample clean-up to remove interfering endogenous components from the biological matrix.

      • Adjust the chromatography to separate this compound from the regions where ion suppression or enhancement is occurring.

      • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

  • Possible Cause 2: Contamination.

    • Solution:

      • Use high-purity solvents and reagents (LC-MS grade).

      • Thoroughly clean the LC system and ion source.

      • Analyze blank samples to identify the source of contamination.

Issue 4: Inconsistent results or poor reproducibility.

  • Possible Cause 1: Instability of the analyte.

    • Solution:

      • Investigate the stability of this compound in the biological matrix and in the processed samples under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).

      • Use a suitable internal standard to correct for degradation if it cannot be prevented.

  • Possible Cause 2: Variability in sample preparation.

    • Solution:

      • Ensure consistent and precise execution of the sample preparation protocol.

      • Automate the sample preparation process if possible to minimize human error.

  • Possible Cause 3: LC system or MS instrument variability.

    • Solution:

      • Perform regular system suitability tests to monitor the performance of the LC-MS/MS system.

      • Ensure the column is properly conditioned and has not exceeded its lifetime.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting this compound from plasma or serum.

  • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

These are suggested starting parameters and should be optimized for your specific instrument and application.

LC Parameters

ParameterRecommended Setting
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 minutes, hold for 1 min, then re-equilibrate

MS/MS Parameters

ParameterRecommended Setting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex1 Vortex add_is->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues start Problem Encountered peak_shape Poor Peak Shape start->peak_shape retention_time Retention Time Shift start->retention_time low_signal Low/No Signal start->low_signal high_noise High Background Noise start->high_noise inconsistent_results Inconsistent Results start->inconsistent_results check_column Check Column (Secondary Interactions, Overload) peak_shape->check_column check_mobile_phase Check Mobile Phase (Composition, pH) peak_shape->check_mobile_phase optimize_ms Optimize MS (Ion Source, MRM) low_signal->optimize_ms check_extraction Check Sample Prep (Recovery) low_signal->check_extraction improve_cleanup Improve Sample Cleanup (Matrix Effects) high_noise->improve_cleanup check_contamination Check for Contamination high_noise->check_contamination check_stability Check Analyte Stability inconsistent_results->check_stability validate_prep Validate Sample Prep (Precision) inconsistent_results->validate_prep system_suitability Perform System Suitability inconsistent_results->system_suitability

Caption: Troubleshooting logic for LC-MS/MS analysis.

References

troubleshooting poor peak shape of O-Desmethyl Midostaurin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of O-Desmethyl Midostaurin (B1676583). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common causes of poor peak shape for O-Desmethyl Midostaurin in reversed-phase HPLC?

Poor peak shape for this compound, a metabolite of the basic compound Midostaurin, typically manifests as peak tailing, fronting, or broadening. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the sample solvent.[1][2]

  • Peak Tailing: This is the most frequent issue for basic compounds like this compound. It is often caused by the interaction of the analyte with acidic residual silanol (B1196071) groups on the surface of silica-based C18 columns.[1][2]

  • Peak Fronting: This can occur due to column overload (injecting too much sample), or a mismatch between the sample solvent and the mobile phase.[3]

  • Peak Broadening: This can be a result of extra-column volume, a contaminated or aging column, or a mobile phase pH that is too close to the analyte's pKa.[4]

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing for basic analytes is a common challenge in reversed-phase HPLC. Here’s a systematic approach to address it:

  • Mobile Phase pH Adjustment: The ionization state of this compound is dependent on the mobile phase pH. Operating at a low pH (e.g., pH 2-4) protonates the residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte.[5] A good starting point is to use a mobile phase containing an acidic modifier like 0.1% trifluoroacetic acid or formic acid.[3]

  • Use of a Buffered Mobile Phase: Employing a buffer, such as a phosphate (B84403) buffer at a concentration of 10-25 mM, can help maintain a consistent pH and improve peak symmetry.[6]

  • Column Selection: Consider using a column with a highly deactivated, end-capped stationary phase to reduce the number of available silanol groups.[1] Some modern columns are specifically designed to provide excellent peak shape for basic compounds even at intermediate pH ranges.

  • Mobile Phase Additives: In some cases, adding a small amount of a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, this approach is becoming less common with the availability of better column technologies.[1]

Q3: I'm observing peak fronting for this compound. What should I do?

Peak fronting is often related to the sample and injection conditions.

  • Reduce Sample Concentration: Overloading the column is a common cause of peak fronting. Try diluting your sample and reinjecting.

  • Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.[7]

  • Reduce Injection Volume: Injecting a large volume of a strong sample solvent can also lead to peak distortion. Try reducing the injection volume.

Q4: My peak is broad and has poor efficiency. What are the potential causes and solutions?

Broad peaks can be caused by a variety of factors, from the HPLC system to the column and method parameters.

  • Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

  • Column Contamination or Voids: If the peak shape has deteriorated over time, the column may be contaminated or have a void at the inlet.[7] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to wash out contaminants. Using a guard column can help protect the analytical column from contamination.[7]

  • Mobile Phase pH near pKa: Operating at a pH close to the analyte's pKa can lead to the co-existence of ionized and non-ionized forms, resulting in a broad peak. It is recommended to work at a pH at least 2 units away from the pKa of the analyte.[8][9]

Experimental Protocols

Below is a recommended starting HPLC method for the analysis of this compound, based on published methods for Midostaurin and its metabolites.[6][10][11][12]

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA high-quality, end-capped column is recommended.
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer, pH 3.0Adjust pH with formic acid or phosphoric acid.
Mobile Phase B Acetonitrile---
Gradient Start with a suitable gradient, e.g., 20-80% B over 20 minutesOptimize based on the retention time of this compound.
Flow Rate 1.0 mL/min---
Column Temperature 30 °C---
Detection UV at 293 nm---
Injection Volume 10 µL---
Sample Solvent Mobile Phase A/B mixture (e.g., 50:50) or Acetonitrile/WaterEnsure compatibility with the initial mobile phase conditions.

Data Presentation

For systematic troubleshooting, it is helpful to document the changes in peak shape with varying experimental conditions.

Table 2: Troubleshooting Peak Tailing of this compound

Mobile Phase pHTailing FactorObservations
7.0 (Unbuffered)> 2.0Significant tailing observed.
4.5 (Buffered)1.5 - 2.0Some improvement in peak shape.
3.0 (Buffered)1.0 - 1.5Symmetrical peak shape achieved.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.

Troubleshooting_Workflow Troubleshooting Poor Peak Shape of this compound start Poor Peak Shape Observed check_peak_shape Identify Peak Shape Issue (Tailing, Fronting, Broadening) start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Tailing fronting Peak Fronting check_peak_shape->fronting Fronting broadening Peak Broadening check_peak_shape->broadening Broadening lower_ph Lower Mobile Phase pH (e.g., pH 3.0 with buffer) tailing->lower_ph check_column Use End-Capped Column lower_ph->check_column ph_result Peak Shape Improved? check_column->ph_result ph_result->broadening No, still broad end Symmetrical Peak Achieved ph_result->end Yes reduce_conc Reduce Sample Concentration fronting->reduce_conc check_solvent Match Sample Solvent to Mobile Phase reduce_conc->check_solvent fronting_result Peak Shape Improved? check_solvent->fronting_result fronting_result->broadening No, now broad fronting_result->end Yes check_system Check for Extra-Column Volume broadening->check_system flush_column Flush or Replace Column check_system->flush_column broadening_result Peak Shape Improved? flush_column->broadening_result broadening_result->start No, consult further broadening_result->end Yes

Caption: A flowchart for troubleshooting poor HPLC peak shape.

References

addressing O-Desmethyl Midostaurin degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethyl Midostaurin (B1676583) (CGP62221). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential degradation of O-Desmethyl Midostaurin during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during sample preparation important?

This compound (also known as CGP62221) is one of the major active metabolites of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Degradation of the analyte during sample collection, processing, and storage can lead to underestimation of its concentration, resulting in erroneous data and interpretations.

Q2: What are the potential causes of this compound degradation during sample preparation?

While specific degradation pathways for this compound are not extensively documented, based on studies of its parent compound, Midostaurin, and general chemical principles, degradation can be attributed to several factors:

  • pH-dependent hydrolysis: Midostaurin has shown susceptibility to degradation in both acidic and alkaline conditions.[4] It is highly probable that this compound is also sensitive to pH extremes.

  • Oxidation: The molecular structure of this compound contains moieties that could be susceptible to oxidation.

  • Light sensitivity: Midostaurin is known to be photosensitive, and this property may be shared by its metabolites.[4]

  • Enzymatic degradation: Biological samples, particularly plasma and tissue homogenates, contain various enzymes that can metabolize or degrade drug molecules if not properly inactivated.

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

Q3: How can I minimize the degradation of this compound in my samples?

To ensure the stability of this compound, it is recommended to adhere to the following best practices during sample handling and preparation:

  • Control pH: Maintain the sample and processing solutions at a neutral pH (around 6.0-7.5) whenever possible. Use appropriate buffer systems if necessary.

  • Minimize light exposure: Protect samples from direct light by using amber-colored collection tubes and vials. Conduct sample preparation steps under subdued lighting conditions.

  • Control temperature: Keep biological samples on ice or at 4°C during processing. For long-term storage, samples should be kept at -80°C.

  • Inactivate enzymes: For plasma samples, promptly separate plasma from whole blood after collection. The addition of protease inhibitors may be considered for tissue homogenates.

  • Use of antioxidants: In cases where oxidative degradation is suspected, the addition of antioxidants to the sample or processing solvents may be beneficial, although this needs to be validated.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound that may be related to its degradation.

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Analyte degradation during sample processing.Review your sample preparation workflow. Ensure all steps are performed at low temperatures and with minimal light exposure. Check the pH of all solutions.
Inefficient extraction from the biological matrix.Optimize the extraction method. Consider different extraction solvents or techniques (e.g., solid-phase extraction vs. liquid-liquid extraction).
High variability in replicate samples Inconsistent sample handling leading to variable degradation.Standardize the entire sample preparation protocol. Ensure uniform timing for each step, consistent temperature control, and light protection for all samples.
Adsorption of the analyte to container surfaces.Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware may also be considered.
Appearance of unknown peaks in the chromatogram Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[4]

Quantitative Data Summary

The following tables summarize stability data for Midostaurin, which can serve as a conservative estimate for the stability of this compound until specific data becomes available.

Table 1: Summary of Midostaurin Forced Degradation Studies

Stress ConditionReagent/ParameterDurationObserved DegradationReference
Acid Hydrolysis0.1 N HCl24 hoursSignificant Degradation[4]
Alkaline Hydrolysis0.1 N NaOH24 hoursSignificant Degradation[4]
Oxidation3% H₂O₂24 hoursSignificant Degradation[4]
PhotolyticUV Light (254 nm)48 hoursModerate Degradation[4]
Thermal60°C48 hoursMinor Degradation[4]

Table 2: Recommended Storage and Handling Conditions

ConditionTemperatureLight ExposureDuration
Sample Processing 2-8°C (on ice)Minimize (use amber tubes)As short as possible
Short-term Storage -20°CProtect from lightUp to 24 hours
Long-term Storage -80°CProtect from light> 24 hours

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

  • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Immediately place the collection tubes on ice and protect them from light.

  • Within 30 minutes of collection, centrifuge the blood at 1500 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to a fresh, pre-chilled, and labeled amber-colored polypropylene (B1209903) tube.

  • Immediately freeze the plasma samples at -80°C until analysis.

Protocol 2: Sample Extraction for LC-MS/MS Analysis

This is a general protocol and should be optimized for your specific application.

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Potential Degradation Pathways of this compound cluster_analyte cluster_degradation Analyte This compound (in sample matrix) Hydrolysis Hydrolysis Products Analyte->Hydrolysis Acidic/Alkaline pH Oxidation Oxidation Products Analyte->Oxidation Reactive Oxygen Species Photodegradation Photodegradation Products Analyte->Photodegradation UV/Visible Light

Caption: Potential degradation pathways for this compound.

Recommended Sample Preparation Workflow Start Start: Blood Collection Centrifugation Centrifugation (4°C, protected from light) Start->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Storage Storage at -80°C (protected from light) Plasma_Separation->Storage Thawing Thawing on Ice Storage->Thawing Extraction Sample Extraction (e.g., Protein Precipitation) Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Recommended workflow for sample preparation.

Troubleshooting Logic for Low Analyte Recovery Start Low Recovery Observed? Check_pH Is pH of solutions neutral? Start->Check_pH Check_Temp Was sample kept on ice? Check_pH->Check_Temp Yes Solution_pH Adjust pH of all reagents to neutral. Check_pH->Solution_pH No Check_Light Was sample protected from light? Check_Temp->Check_Light Yes Solution_Temp Repeat with strict temperature control. Check_Temp->Solution_Temp No Optimize_Extraction Is extraction method validated? Check_Light->Optimize_Extraction Yes Solution_Light Repeat with light protection. Check_Light->Solution_Light No Solution_Extraction Optimize extraction protocol. Optimize_Extraction->Solution_Extraction No

Caption: Troubleshooting logic for low analyte recovery.

References

enhancing the sensitivity of O-Desmethyl Midostaurin detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Desmethyl Midostaurin (B1676583). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing detection sensitivity in complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of O-Desmethyl Midostaurin.

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Inefficient Ionization: Suboptimal mass spectrometry source settings. 2. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are suppressing the analyte signal.[1][2] 3. Suboptimal Sample Preparation: Inadequate removal of interfering substances. 4. Low Analyte Concentration: The concentration of this compound in the sample is below the current limit of detection.1. Optimize MS Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature to maximize the ionization of this compound. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components.[3][4] 3. Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix interferences.[5] 4. Use a Stable Isotope-Labeled Internal Standard: This can help to compensate for signal suppression.
High Background Noise 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the system. 2. Matrix Effects: The presence of numerous interfering compounds from the sample matrix.[2] 3. Carryover: Residual analyte from a previous high-concentration sample.1. Use High-Purity Solvents: Ensure all solvents are LC-MS grade. Prepare fresh mobile phases daily.[5] 2. Implement a System Wash: Flush the LC system and column thoroughly between runs. 3. Improve Sample Preparation: Utilize SPE to achieve a cleaner sample extract.[4]
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Overload: Injecting too much sample. 2. Column Contamination or Degradation: Buildup of matrix components on the column frit or degradation of the stationary phase.[2] 3. Inappropriate Injection Solvent: The solvent used to dissolve the sample is stronger than the initial mobile phase.[5] 4. Secondary Interactions: Analyte interacting with active sites on the column.1. Reduce Injection Volume: Dilute the sample or inject a smaller volume.[5] 2. Use a Guard Column: This will protect the analytical column from contaminants. 3. Flush or Replace Column: Flush the column according to the manufacturer's instructions or replace it if it's old. 4. Match Injection Solvent: Reconstitute the final extract in a solvent that is similar in strength to the initial mobile phase.[5]
Inconsistent Retention Times 1. Pump Malfunction or Leaks: Fluctuations in mobile phase delivery. 2. Column Temperature Fluctuations: Lack of a stable column temperature. 3. Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase.1. Check LC System: Monitor system pressure for stability and check for leaks.[5] 2. Use a Column Oven: Maintain a consistent and stable column temperature. 3. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase daily.
Interference from Midostaurin or Other Metabolites 1. In-source Fragmentation: The parent drug (Midostaurin) may fragment in the ion source to a product ion that is the same as the precursor ion of this compound. 2. Isobaric Interference: Other metabolites may have the same nominal mass as this compound.1. Optimize Chromatographic Separation: Develop an LC method with sufficient resolution to separate this compound from Midostaurin and other metabolites. 2. Select Specific MRM Transitions: Choose unique precursor and product ion transitions for this compound that are not shared by other compounds.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Midostaurin and why is this compound important?

A1: The two major active metabolites of Midostaurin are this compound (CGP62221) and Hydroxy Midostaurin (CGP52421).[6][7][8][9] this compound is pharmacologically active and contributes to the overall therapeutic effect and potential toxicity of Midostaurin, making its quantification in pharmacokinetic and therapeutic drug monitoring studies crucial.[6][7]

Q2: What is the most common analytical technique for the detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[10][11]

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering matrix components such as phospholipids.[3][4]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analyte from co-eluting matrix components.[5]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.

Q4: What type of sample preparation is recommended for plasma samples?

A4: For plasma samples, protein precipitation is a simple and common first step.[11] However, for enhanced sensitivity and to minimize matrix effects, solid-phase extraction (SPE) is highly recommended as it provides a much cleaner sample extract.[4]

Q5: What are the key signaling pathways affected by Midostaurin and its metabolites?

A5: Midostaurin is a multi-kinase inhibitor that primarily targets FLT3 (Fms-like tyrosine kinase 3) and KIT receptor tyrosine kinases.[6][12][13] By inhibiting these receptors, it blocks downstream signaling pathways such as the PI3K/AKT, MAPK, and STAT5 pathways, which are crucial for cell proliferation and survival.[14]

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of Midostaurin and its metabolites.

Table 1: Linearity and Sensitivity of Midostaurin Detection

ParameterValueMatrixReference
Linearity Range0.01 - 8.00 mg/LHuman Plasma/Serum[10][11]
Lower Limit of Quantification (LLOQ)0.01 mg/LHuman Plasma/Serum[10][11]

Table 2: Precision of Midostaurin Detection

ParameterValueReference
Intra-day Imprecision< 10%[10][11]
Inter-day Imprecision< 10%[10][11]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general guideline for the extraction of this compound from plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add the internal standard.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Workflow for this compound analysis.

midostaurin_pathway Midostaurin Signaling Pathway Inhibition cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects Midostaurin Midostaurin & This compound FLT3_KIT FLT3 / KIT Receptor Tyrosine Kinase Midostaurin->FLT3_KIT PI3K_AKT PI3K/AKT Pathway FLT3_KIT->PI3K_AKT MAPK RAS/MEK/ERK (MAPK) Pathway FLT3_KIT->MAPK STAT5 JAK/STAT5 Pathway FLT3_KIT->STAT5 Survival Decreased Cell Survival (Apoptosis) PI3K_AKT->Survival Inhibition leads to Proliferation Decreased Cell Proliferation MAPK->Proliferation Inhibition leads to STAT5->Proliferation Inhibition leads to STAT5->Survival Inhibition leads to

Caption: Midostaurin's inhibition of key signaling pathways.

References

resolving co-elution of O-Desmethyl Midostaurin with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of O-Desmethyl Midostaurin with other metabolites during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

A1: this compound (CGP62221) is one of the two major active metabolites of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] In vitro studies have shown that this compound exhibits comparable potency to the parent drug, Midostaurin.[3] Therefore, accurate quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the overall efficacy and safety profile of Midostaurin. Co-elution with other metabolites or endogenous compounds can lead to inaccurate quantification and misinterpretation of data.

Q2: What are the common causes of co-elution of this compound?

A2: Co-elution of this compound can occur due to several factors:

  • Similar Physicochemical Properties: this compound and other metabolites of Midostaurin, such as the hydroxylated metabolite CGP52421, may have very similar polarity and hydrophobicity, leading to similar retention times on a reversed-phase column.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the separation and elution of the analyte of interest.

  • Inadequate Chromatographic Conditions: A non-optimized mobile phase gradient, inappropriate column chemistry, or unsuitable flow rate can result in poor separation.

Q3: How can I detect co-elution if my chromatographic peak looks symmetrical?

A3: A symmetrical peak does not always guarantee peak purity. To detect co-elution, you should:

  • Utilize Mass Spectrometry Data: Monitor the ion ratios of different product ions for this compound across the chromatographic peak. A change in the ion ratio suggests the presence of an interfering compound.

  • Peak Purity Analysis: If using a photodiode array (PDA) detector, software can assess peak purity by comparing spectra across the peak.

  • Spiking Experiments: Spike the sample with a known amount of a potential interfering metabolite and observe if the peak shape or retention time changes.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.

Step 1: Methodical Optimization of Chromatographic Conditions

1.1. Mobile Phase Gradient Modification:

  • Initial Approach: Start by making the gradient shallower to increase the separation window between closely eluting peaks.

  • Scouting Gradient: If the initial gradient is not effective, run a broad scouting gradient (e.g., 5% to 95% organic solvent over a longer time) to understand the elution profile of all compounds.

  • Segmented Gradient: Once the approximate elution times are known, create a segmented gradient with a shallower slope around the elution time of this compound.

1.2. Mobile Phase Composition Adjustment:

1.3. Column Chemistry Evaluation:

  • Stationary Phase: If using a standard C18 column, consider switching to a column with a different stationary phase chemistry.

    • Phenyl-Hexyl: Offers different selectivity due to π-π interactions.

    • Pentafluorophenyl (PFP): Provides alternative selectivity for polar and aromatic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds and can be an excellent alternative if co-eluting interferences are less polar.[3][4][5][6][7]

    • Mixed-Mode Chromatography (MMC): These columns combine reversed-phase and ion-exchange functionalities, offering unique selectivity for complex mixtures of metabolites.[8][9][10][11][12]

Step 2: Mass Spectrometry Parameter Optimization
  • MRM Transition Selection: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions for this compound are highly specific and not subject to cross-talk from other metabolites. It is advisable to monitor two to three MRM transitions for each analyte to confirm its identity.[13]

  • Source Parameters: Optimize ion source parameters (e.g., gas flows, temperature, and voltages) to maximize the signal of this compound while minimizing the contribution of background noise and potential interferences.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Midostaurin and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Midostaurin571.3282.24.5
This compound (CGP62221) 557.3 268.2 4.1
Hydroxy Midostaurin (CGP52421)587.3282.23.8
Midostaurin-d5 (Internal Standard)576.3287.24.5

Note: Retention times are representative and will vary depending on the specific chromatographic conditions and system.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of internal standard solution (Midostaurin-d5 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Method for Separation of Midostaurin and Metabolites
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-5.0 min: 5% to 95% B (linear gradient)

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (re-equilibration)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

Caption: Experimental workflow for the analysis of this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Midostaurin Midostaurin Midostaurin->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Midostaurin.

References

Technical Support Center: Optimization of O-Desmethyl Midostaurin Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of O-Desmethyl Midostaurin (CGP62221), a major active metabolite of Midostaurin, from biological samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in extracting this compound from biological samples?

A1: The primary challenges include its high degree of protein binding in plasma (>99.8%), the potential for low recovery from complex matrices, and the risk of matrix effects interfering with quantification by LC-MS/MS.[1] Given that this compound is a metabolite, its concentration may be lower than the parent drug, requiring a highly efficient and sensitive extraction method.

Q2: What are the most common methods for extracting this compound?

A2: The most prevalent methods for extracting small molecule kinase inhibitors and their metabolites, like this compound, from biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), often preceded by protein precipitation. The choice depends on the required sample cleanliness, throughput, and the specific biological matrix.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, which can cause ion suppression or enhancement, consider the following:

  • Optimize Sample Cleanup: Employ a robust SPE protocol to effectively remove interfering substances like phospholipids (B1166683) and salts.

  • Chromatographic Separation: Adjust your HPLC/UHPLC gradient to ensure this compound elutes in a region free from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as it behaves similarly to the analyte during both the extraction and ionization processes.

Q4: What are the key pharmacokinetic parameters of this compound that I should be aware of?

A4: this compound (CGP62221) is a major active metabolite of Midostaurin. Its concentration in plasma is similar to that of the parent drug, and it has a median terminal elimination half-life of approximately 32 hours.[1] Like Midostaurin, it is highly protein-bound.[1]

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Recommended Solution
Incomplete Protein Precipitation Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile (B52724) or methanol) and vortexing thoroughly. Centrifuge at a high speed to obtain a clear supernatant.
Suboptimal SPE Sorbent For a compound like this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point. If recovery is low, consider a mixed-mode cation exchange sorbent, as the molecule has basic nitrogen atoms.
Inefficient Elution from SPE Cartridge The elution solvent may be too weak. Increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution buffer. Adding a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) can improve the elution of basic compounds. Also, ensure the elution volume is sufficient to fully recover the analyte.
Analyte Adsorption to Labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips, especially when working with low concentrations of the analyte.
High Variability in Results (Poor Reproducibility)
Potential Cause Recommended Solution
Inconsistent Sample Pre-treatment Standardize all pre-treatment steps, including thawing time, vortexing duration and speed, and centrifugation parameters.
SPE Cartridge Drying Out Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. This can lead to inconsistent interactions between the analyte and the sorbent.
Variable Flow Rate during SPE Use a vacuum manifold with consistent pressure or a positive pressure manifold to ensure a steady and reproducible flow rate during sample loading, washing, and elution.
Inconsistent Final Volume After evaporation of the eluate, ensure the residue is reconstituted in a precise and consistent volume of solvent. Vortex thoroughly to ensure complete dissolution.

Quantitative Data Summary

The following tables provide an overview of the pharmacokinetic parameters of this compound and typical validation parameters for LC-MS/MS methods used for the analysis of Midostaurin and its metabolites.

Table 1: Pharmacokinetic Parameters of Midostaurin and its Major Metabolites

Compound Median Terminal Half-Life (t½) Protein Binding Relative Plasma Concentration
Midostaurin~19 hours>99.8%-
This compound (CGP62221) ~32 hours >99.8% Similar to Midostaurin
CGP52421~482 hours>99.8%Increases over time, reaching steady state in ~4 weeks
Data sourced from FDA submission documents.[1]

Table 2: Typical LC-MS/MS Method Validation Parameters

Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Extraction Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be consistent across different lots of matrix.
These are general guidelines based on regulatory requirements for bioanalytical method validation.

Experimental Protocols

Recommended Starting Protocol for SPE of this compound from Human Plasma

This protocol is a recommended starting point and should be optimized for your specific application and instrumentation.

1. Sample Pre-treatment (Protein Precipitation): a. To 200 µL of human plasma in a polypropylene tube, add a suitable volume of an internal standard solution (e.g., a stable isotope-labeled this compound). b. Add 600 µL of cold acetonitrile. c. Vortex vigorously for 1 minute. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (using a polymeric reversed-phase sorbent, e.g., Oasis HLB): a. Conditioning: Pass 1 mL of methanol through the SPE cartridge. b. Equilibration: Pass 1 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry. c. Loading: Load the supernatant from the pre-treatment step onto the cartridge at a slow, steady flow rate (~1 mL/min). d. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. e. Drying: Dry the cartridge under vacuum or positive pressure for 1-2 minutes to remove excess water. f. Elution: Elute this compound with 1 mL of methanol or acetonitrile containing 1-2% formic acid.

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase of your LC-MS/MS system. c. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample + Internal Standard acetonitrile Add Cold Acetonitrile plasma->acetonitrile vortex1 Vortex acetonitrile->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load Transfer condition Condition with Methanol equilibrate Equilibrate with Water condition->equilibrate equilibrate->load wash Wash with 5% Methanol load->wash elute Elute with Acidified Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate Transfer reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Pathways Midostaurin Midostaurin FLT3 FLT3 (mutant) Midostaurin->FLT3 inhibit KIT KIT (mutant) Midostaurin->KIT inhibit Metabolites Active Metabolites (this compound - CGP62221, CGP52421) Metabolites->FLT3 inhibit Metabolites->KIT inhibit STAT5 STAT5 FLT3->STAT5 PI3K_AKT PI3K/AKT FLT3->PI3K_AKT MAPK RAS/MEK/ERK (MAPK) FLT3->MAPK KIT->STAT5 KIT->PI3K_AKT KIT->MAPK Proliferation Cell Proliferation and Survival STAT5->Proliferation PI3K_AKT->Proliferation MAPK->Proliferation

Caption: Midostaurin and its metabolites inhibit key signaling pathways.

References

Technical Support Center: O-Desmethyl Midostaurin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression for O-Desmethyl Midostaurin (B1676583) (CGP62221) in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of O-Desmethyl Midostaurin?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5][6] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2][3][4][5] Endogenous components in biological samples, such as phospholipids (B1166683) and proteins, are common causes of ion suppression.[7][8]

Q2: How can I determine if ion suppression is affecting my this compound signal?

A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[3][5][8] This involves continuously infusing a solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix sample. A drop in the baseline signal of the analyte indicates the retention times at which co-eluting matrix components are causing ion suppression.[3][5][8]

Q3: What are the primary strategies to mitigate ion suppression for this compound?

A3: The main strategies to combat ion suppression fall into three categories:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[7][8]

  • Chromatographic Separation: To separate this compound from co-eluting interferences.[1]

  • Methodological Approaches: Including sample dilution and the use of a stable isotope-labeled internal standard.[1]

Troubleshooting Guide

Issue 1: Low or inconsistent signal for this compound.

This is a common symptom of ion suppression. The following troubleshooting steps can help identify and resolve the issue.

1. Evaluate Your Sample Preparation Method:

Inadequate sample cleanup is a primary cause of ion suppression.[7][8] For this compound, a liquid-liquid extraction (LLE) has been shown to be effective. If you are using protein precipitation (PPT), consider that it may not remove phospholipids, which are significant contributors to ion suppression.[7][8]

.

G cluster_0 Sample Preparation Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (IS) plasma->is water Add Water (100 µL) is->water lle Liquid-Liquid Extraction (2 mL tert-butylmethylether) water->lle vortex Vortex & Centrifuge lle->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Figure 1: Liquid-Liquid Extraction (LLE) Workflow.

Comparison of Common Sample Preparation Techniques

Technique Pros Cons Effectiveness for this compound
Protein Precipitation (PPT) Simple, fast, and inexpensive.Does not effectively remove phospholipids and other endogenous components, often leading to significant ion suppression.[7][8]May not be sufficient without further cleanup steps.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT by removing phospholipids and other interferences.Can have lower recovery for more polar analytes and may be more time-consuming.A validated method for Midostaurin and its metabolites, including this compound, utilizes LLE with tert-butylmethylether.
Solid-Phase Extraction (SPE) Offers high selectivity and can provide very clean extracts.[7]Can be more expensive and requires method development to optimize the sorbent and elution conditions.A viable option, particularly with mixed-mode or polymeric sorbents, to remove a broad range of interferences.[7]

2. Optimize Chromatographic Conditions:

If sample preparation is not sufficient, adjusting your chromatography can separate this compound from the region of ion suppression.

  • Increase Chromatographic Resolution: Using a column with a smaller particle size (e.g., UPLC) can improve peak separation from interfering matrix components.

  • Modify Mobile Phase Gradient: Adjusting the gradient elution profile can shift the retention time of this compound away from suppression zones.[3][5]

  • Change Column Chemistry: If using a standard C18 column, consider alternative chemistries that may offer different selectivity for the analyte and matrix interferences.

3. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

A SIL-IS is the most effective way to compensate for ion suppression.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.

.

G cluster_1 Ion Suppression Mitigation Logic start Low/Inconsistent Signal check_prep Is Sample Prep Optimal? (e.g., LLE/SPE) start->check_prep improve_prep Implement LLE or SPE check_prep->improve_prep No check_chrom Is Analyte Separated from Suppression Zone? check_prep->check_chrom Yes improve_prep->check_chrom optimize_chrom Adjust Gradient or Change Column check_chrom->optimize_chrom No use_sil_is Use Stable Isotope-Labeled Internal Standard check_chrom->use_sil_is Yes optimize_chrom->use_sil_is end Accurate Quantification use_sil_is->end

References

Validation & Comparative

Comparative Potency Analysis: O-Desmethyl Midostaurin vs. Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological potency of Midostaurin (B1676583) and its major active metabolite, O-Desmethyl Midostaurin (CGP62221). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Data Presentation: Potency Overview

The following tables summarize the in vitro potency of Midostaurin and this compound against various cell lines and kinases. The data indicates that both compounds exhibit comparable potency in inhibiting the proliferation of cancer cell lines and the activity of key oncogenic kinases.

Table 1: Comparative Growth Inhibition (IC50)

CompoundCell LineIC50 (nM)Reference
MidostaurinHMC-1.150-250[1][2]
This compound (CGP62221)HMC-1.150-250[1][2]
MidostaurinHMC-1.250-250[1][2]
This compound (CGP62221)HMC-1.250-250[1][2]

Table 2: Comparative Kinase Inhibition (IC50)

CompoundKinase TargetIC50 (nM)Reference
MidostaurinFLT3 (mutant)Potent inhibition[3][4]
This compound (CGP62221)FLT3 (mutant)Potent inhibition[4]
MidostaurinKIT (mutant)Potent inhibition[3][4]
This compound (CGP62221)KIT (mutant)Potent inhibition[4]
MidostaurinSYK20.8[5]
This compound (CGP62221)SYKPotent inhibition[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells (e.g., HMC-1.1, HMC-1.2) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of Midostaurin or this compound for 72 hours.

  • MTT Addition: Add 10 μL of MTT (3-(4, 5-dimethylthiazolyl-2)-2, 5-diphenyltetrazolium bromide) reagent to each well.[6]

  • Incubation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.[6]

  • Solubilization: Add 100 μL of a detergent reagent to solubilize the formazan (B1609692) crystals.[6]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a spectrophotometer.[6]

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

In Vitro Kinase Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of specific kinases.

  • Assay Setup: The kinase activity of target kinases (e.g., Aurora kinases A and B) is evaluated in the presence of varying concentrations of Midostaurin or this compound using a kinase assay kit (e.g., Aurora Family Kinase Assay Kit, CycLex).[7]

  • Reaction Initiation: The kinase reaction is initiated by adding ATP.

  • Incubation: The reaction mixture is incubated at a specified temperature for a set period to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using a method appropriate for the kit, such as measuring the incorporation of radiolabeled phosphate (B84403) or using a phosphorylation-specific antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathway of Midostaurin and this compound

The following diagram illustrates the key signaling pathways targeted by Midostaurin and its active metabolite, this compound. Both compounds are multi-kinase inhibitors that primarily target receptor tyrosine kinases such as FLT3 and KIT, as well as the non-receptor tyrosine kinase SYK. Inhibition of these kinases disrupts downstream signaling cascades, including the STAT, AKT, and MAPK pathways, which are crucial for the proliferation and survival of cancer cells.

G Midostaurin and this compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 KIT KIT KIT->PI3K SYK SYK SYK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibits Midostaurin->KIT Inhibits Midostaurin->SYK Inhibits

Caption: Key signaling pathways inhibited by Midostaurin and this compound.

Experimental Workflow for Potency Determination

This diagram outlines the general workflow for determining the in vitro potency of kinase inhibitors like Midostaurin and this compound. The process begins with the preparation of the compounds and target cells, followed by treatment and incubation. Finally, cell viability or kinase activity is measured, and the data is analyzed to determine the IC50 values.

G Experimental Workflow for In Vitro Potency Assessment cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_result Result CompoundPrep Prepare Compound (Midostaurin / this compound) Treatment Treat Cells with Serial Dilutions of Compound CompoundPrep->Treatment CellPrep Prepare Target Cells (e.g., HMC-1.1) CellPrep->Treatment Incubation Incubate for Specified Duration (e.g., 72 hours) Treatment->Incubation Assay Perform Viability Assay (MTT) or Kinase Assay Incubation->Assay Analysis Measure Signal (e.g., Absorbance) Assay->Analysis IC50 Calculate IC50 Value Analysis->IC50

Caption: General workflow for determining the in vitro potency of kinase inhibitors.

References

validating an analytical method for O-Desmethyl Midostaurin according to ICH guidelines.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two analytical methods for the quantification of O-Desmethyl Midostaurin (B1676583), a major active metabolite of the multi-kinase inhibitor, Midostaurin. The comparison is based on the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5] We will compare a newly developed Ultra-High-Performance Liquid Chromatography (UPLC-UV) method against a conventional High-Performance Liquid Chromatography (HPLC-UV) method.

Midostaurin is a critical therapeutic agent for acute myeloid leukemia and advanced systemic mastocytosis.[6][7][8] Its metabolism, primarily through CYP3A4, leads to the formation of active metabolites, including O-Desmethyl Midostaurin (also known as CGP62221), which contributes to the overall therapeutic effect.[9][10] Accurate and precise quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Metabolic Pathway of Midostaurin

The metabolic conversion of Midostaurin to its O-desmethylated form is a key pathway in its biotransformation. Understanding this pathway is essential for interpreting pharmacokinetic data and assessing the overall activity of the drug.

Midostaurin Midostaurin ODesmethyl_Midostaurin This compound (CGP62221) Midostaurin->ODesmethyl_Midostaurin CYP3A4 Mediated O-Demethylation

Caption: Metabolic pathway of Midostaurin to this compound.

Comparative Analysis of Analytical Methods

This guide compares two methods for the quantification of this compound:

  • Method A: UPLC-UV: A novel, rapid method developed for high-throughput analysis.

  • Method B: HPLC-UV: A conventional, widely used method.

The following sections provide a detailed comparison of their performance based on ICH validation parameters.

Data Presentation: Summary of Validation Parameters
Validation ParameterMethod A: UPLC-UVMethod B: HPLC-UVICH Acceptance Criteria
Specificity No interference from placebo and degradantsNo interference from placebo and degradantsSpecificity demonstrated
Linearity (r²) 0.99980.9991r² ≥ 0.999
Range (µg/mL) 1 - 505 - 100Defined and justified
Accuracy (% Recovery) 99.5% - 101.2%98.7% - 102.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.5%RSD ≤ 2.0%
- Intermediate Precision1.1%1.8%RSD ≤ 2.0%
Robustness Unaffected by minor changesMinor variations observedConsistent results
Run Time (minutes) 525-
Experimental Protocols

The following protocols detail the methodologies used to validate both the UPLC-UV and HPLC-UV methods.

1. Specificity

To assess specificity, samples of placebo (formulation excipients without the active pharmaceutical ingredient), this compound standard, and a mixture of the two were analyzed. Additionally, the drug substance was subjected to forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to ensure that the method can distinguish the analyte from potential degradation products.[6][11]

2. Linearity

Linearity was evaluated by preparing a series of at least five concentrations of this compound reference standard over a specified range. The peak area response was plotted against the corresponding concentration, and the correlation coefficient (r²) was determined by linear regression analysis.

3. Accuracy

The accuracy of the methods was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

4. Precision

Precision was evaluated at two levels:

  • Repeatability: Assessed by analyzing six replicate samples of the same concentration of this compound under the same operating conditions over a short interval of time.

  • Intermediate Precision: Determined by repeating the analysis on a different day with a different analyst and/or different equipment to assess the variability within the laboratory.

The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.

5. Robustness

The robustness of the methods was evaluated by intentionally introducing small variations in the method parameters and observing the effect on the results. Parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic phase)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) were monitored to ensure they remained within acceptable limits.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation according to ICH guidelines.

cluster_0 Planning cluster_1 Execution cluster_2 Documentation P1 Define Analytical Method Parameters P2 Set Acceptance Criteria P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Robustness E4->E5 D1 Compile Validation Report E5->D1 D2 Final Method Approval D1->D2

Caption: Workflow for analytical method validation.

Conclusion

Based on the validation data, the newly developed UPLC-UV method (Method A) demonstrates superior performance in terms of speed, precision, and linearity for the quantification of this compound. The significantly shorter run time of 5 minutes, compared to 25 minutes for the HPLC-UV method (Method B) , allows for higher sample throughput, which is a considerable advantage in a drug development setting. Both methods are specific and accurate; however, the UPLC-UV method exhibits better precision with lower RSD values. For routine quality control and high-throughput pharmacokinetic studies, the UPLC-UV method is the recommended choice. The conventional HPLC-UV method remains a viable alternative where UPLC instrumentation is not available.

References

Assessing O-Desmethyl Midostaurin Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the therapeutic drug monitoring of Midostaurin, understanding the specificity of immunoassays is critical. Midostaurin, a multi-kinase inhibitor, undergoes metabolism in the body to form active metabolites, primarily O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1] Given that this compound is a major and pharmacologically active metabolite, its potential cross-reactivity in immunoassays designed to quantify Midostaurin can lead to an overestimation of the parent drug concentration, impacting dose adjustments and clinical decision-making.

This guide provides a framework for assessing the cross-reactivity of this compound in Midostaurin-specific immunoassays. Due to the limited availability of public, head-to-head comparative data from commercial immunoassay kits, this document outlines the experimental protocol for conducting such a comparison and presents illustrative data to guide researchers in their own validation studies.

Understanding the Metabolic Pathway and the Potential for Cross-Reactivity

Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, through processes including O-demethylation to form this compound.[1] The structural similarity between the parent drug and its metabolite is the basis for potential antibody cross-reactivity in an immunoassay. An antibody developed to recognize Midostaurin may also bind to this compound, albeit potentially with a different affinity.

cluster_0 In Vivo Metabolism cluster_1 Immunoassay Principle cluster_2 Cross-Reactivity Assessment Midostaurin Midostaurin Metabolite This compound (CGP62221) Midostaurin->Metabolite CYP3A4 (O-demethylation) Antibody Anti-Midostaurin Antibody Binding Binding Antibody->Binding Labeled_Midostaurin Labeled Midostaurin (Tracer) Labeled_Midostaurin->Binding Displacement Displacement Binding->Displacement Test_Analyte Test Analyte: Midostaurin or This compound Test_Analyte->Displacement

Metabolic pathway of Midostaurin and the principle of immunoassay cross-reactivity.

Quantitative Assessment of Cross-Reactivity

The cross-reactivity of this compound is typically determined by comparing the concentration of the metabolite required to cause a 50% reduction in the assay signal (IC50) to the IC50 of Midostaurin. The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Midostaurin / IC50 of this compound) x 100

The following table provides a template with hypothetical data for comparing the performance of different immunoassays. Researchers should generate their own data following a rigorous validation protocol.

Immunoassay KitAnalyteIC50 (ng/mL)% Cross-Reactivity
Immunoassay A Midostaurin15100%
This compound3005%
Immunoassay B Midostaurin20100%
This compound15013.3%
Immunoassay C Midostaurin12100%
This compound6002%

Note: The data presented in this table is for illustrative purposes only and does not represent actual performance data from any specific commercial immunoassay.

Experimental Protocol for Cross-Reactivity Assessment

This protocol describes a competitive ELISA (Enzyme-Linked Immunosorbent Assay) for determining the cross-reactivity of this compound. The same principle can be applied to other competitive immunoassay formats.

Materials:

  • Microtiter plates pre-coated with a capture antibody specific for Midostaurin.

  • Midostaurin standard solutions of known concentrations.

  • This compound solutions of known concentrations.

  • Enzyme-labeled Midostaurin (e.g., HRP-conjugated Midostaurin).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Plate reader.

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the Midostaurin standard in assay buffer to generate a standard curve.

  • Cross-Reactant Dilution Series: Prepare a series of dilutions of this compound in assay buffer. The concentration range should be selected to potentially achieve 20-80% inhibition of the maximum signal.

  • Assay Procedure:

    • Add a fixed amount of enzyme-labeled Midostaurin to all wells.

    • Add the Midostaurin standards and this compound dilutions to their respective wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Plot the absorbance values for the Midostaurin standards against their concentrations to generate a standard curve.

    • Determine the IC50 value for Midostaurin from the standard curve.

    • Plot the absorbance values for the this compound dilutions against their concentrations.

    • Determine the IC50 value for this compound from this curve.

    • Calculate the percent cross-reactivity using the formula mentioned above.

cluster_workflow Cross-Reactivity Assessment Workflow A Prepare Standard & Metabolite Dilution Series B Add Labeled Midostaurin, Standards & Metabolite to Wells A->B C Incubate for Competitive Binding B->C D Wash Plate C->D E Add Substrate & Incubate D->E F Add Stop Solution E->F G Read Absorbance F->G H Calculate IC50 Values & % Cross-Reactivity G->H

Experimental workflow for assessing cross-reactivity in a competitive immunoassay.

Conclusion

References

A Comparative Pharmacokinetic Analysis of Midostaurin and its Active Metabolite, O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the multi-kinase inhibitor Midostaurin and its major active metabolite, O-Desmethyl Midostaurin (CGP62221). The data presented is compiled from publicly available pharmacokinetic studies and regulatory documents to assist researchers in understanding the absorption, distribution, metabolism, and excretion of these compounds.

Pharmacokinetic Profiles: Midostaurin vs. This compound

The following table summarizes the key pharmacokinetic parameters of Midostaurin and its O-Desmethyl metabolite.

Pharmacokinetic ParameterMidostaurinThis compound (CGP62221)Reference
Absorption
Median Time to Peak Concentration (Tmax)1-3 hours (fasted state)-[1]
Effect of Food on Bioavailability (AUC)Increased by 22% (standard meal) to 59% (high-fat meal)-[1]
Distribution
Protein Binding>99.8% (mainly to α1-acid glycoprotein)>99.8%[2]
Metabolism
Primary Metabolizing EnzymeCYP3A4Metabolized from Midostaurin[2]
Formation-Formed via O-demethylation of Midostaurin[3]
Elimination
Terminal Elimination Half-Life (t½)~21 hours~32 hours[4]
Route of ExcretionPrimarily feces (>95% as metabolites)Excreted as a metabolite of Midostaurin[4]

Experimental Methodologies

The pharmacokinetic data cited in this guide were primarily generated using validated bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Midostaurin and Metabolites in Plasma

A widely used method for the simultaneous quantification of Midostaurin and its metabolites in human plasma involves the following steps:

  • Sample Preparation: Plasma samples are subjected to protein precipitation to remove interfering proteins. This is typically achieved by adding an organic solvent, such as methanol, which may contain a deuterated internal standard (e.g., midostaurin-d5) for accurate quantification.[5]

  • Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The resulting supernatant is injected into a liquid chromatography system.[5] Separation is achieved using a reverse-phase column, such as an octadecyl silica (B1680970) column, with a gradient elution mobile phase.[5] A common mobile phase combination is a mixture of acetonitrile (B52724) with formic acid and an aqueous solution of ammonium (B1175870) formate (B1220265) with formic acid.[5]

  • Mass Spectrometric Detection: The separated analytes are introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[5] Quantification is performed using selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity for detecting the parent drug and its metabolites.[5]

Visualizing Key Pathways and Processes

To further elucidate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 FLT3 Signaling Pathway FLT3-ITD FLT3-ITD STAT5 STAT5 FLT3-ITD->STAT5 Phosphorylation Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival Midostaurin Midostaurin Midostaurin->FLT3-ITD This compound This compound This compound->FLT3-ITD

Caption: Midostaurin and this compound inhibit aberrant FLT3 signaling.

G cluster_1 Pharmacokinetic Analysis Workflow Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (with Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation LC_Separation LC Separation Centrifugation->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the bioanalysis of Midostaurin and its metabolites.

References

A Head-to-Head Battle: Unraveling the Anti-Leukemic Potency of Midostaurin's Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the anti-leukemic activities of Midostaurin and its primary metabolites, CGP62221 and CGP52421, reveals distinct pharmacological profiles with significant implications for drug efficacy and clinical outcomes in the treatment of Acute Myeloid Leukemia (AML). While Midostaurin and its metabolite CGP62221 exhibit comparable and potent anti-proliferative and pro-apoptotic effects, CGP52421 demonstrates a markedly reduced activity against leukemic cell growth, yet retains the ability to inhibit other key cellular processes.

Midostaurin, a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated AML. Following oral administration, Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: CGP62221 and CGP52421. Understanding the individual contributions of these metabolites to the overall anti-leukemic effect of Midostaurin is crucial for optimizing therapeutic strategies and predicting patient responses.

Quantitative Comparison of Anti-Proliferative Activity

The anti-proliferative effects of Midostaurin and its metabolites have been evaluated in various leukemic and mast cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, provide a quantitative measure of their potency.

CompoundCell LineKey Mutation(s)IC50 (nM)Reference
Midostaurin HMC-1.1KIT V560G50 - 250
HMC-1.2KIT V560G, KIT D816V50 - 250
Ba/F3-FLT3-ITDFLT3-ITD<10
CGP62221 HMC-1.1KIT V560G50 - 250
HMC-1.2KIT V560G, KIT D816V50 - 250
CGP52421 HMC-1.1KIT V560G>1000
HMC-1.2KIT V560G, KIT D816V>1000

Differential Effects on Apoptosis and Key Signaling Pathways

The differential activity of the metabolites extends to the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancer cells. Studies have shown that both Midostaurin and CGP62221 effectively induce apoptosis in neoplastic mast cells. In contrast, CGP52421 fails to induce apoptosis in these cells, even at higher concentrations.

This disparity in biological effects can be attributed to their differential impact on key signaling pathways. Midostaurin and CGP62221 are potent inhibitors of the constitutively activated KIT receptor tyrosine kinase, a key driver of growth and survival in mast cell leukemia. They effectively induce the dephosphorylation of KIT, thereby shutting down its downstream signaling cascades. CGP52421, however, does not significantly affect KIT phosphorylation.

Interestingly, all three compounds, including CGP52421, are capable of inhibiting IgE-dependent histamine (B1213489) release from basophils and mast cells with comparable IC50 values of less than 1 µM. This indicates that CGP52421 retains activity against specific signaling pathways, such as those involving the spleen tyrosine kinase (SYK), which is implicated in histamine release.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of Midostaurin and its metabolites is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Leukemic or mast cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: The cells are then treated with various concentrations of Midostaurin, CGP62221, or CGP52421. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are then dissolved by adding 100 µL of a solubilization solution (e.g., a solution containing sodium dodecyl sulfate (B86663) and dimethylformamide).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

Apoptosis is frequently quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the compounds of interest for a specified duration.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Visualizing the Molecular Interactions and Experimental Processes

To better understand the complex interplay of Midostaurin and its metabolites, the following diagrams illustrate the key signaling pathways, experimental workflows, and the logical relationship between the parent drug and its metabolites.

FLT3_Signaling_Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Midostaurin Midostaurin CGP62221 Midostaurin->FLT3 Inhibits CGP52421 CGP52421 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation Experimental_Workflow start Start cell_culture Culture FLT3-ITD+ AML Cell Lines start->cell_culture drug_treatment Treat cells with Midostaurin & Metabolites cell_culture->drug_treatment proliferation_assay Cell Proliferation Assay (MTT) drug_treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) drug_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) proliferation_assay->data_analysis apoptosis_assay->data_analysis comparison Compare Potency data_analysis->comparison end End comparison->end Logical_Relationship Midostaurin Midostaurin (Parent Drug) Metabolism CYP3A4 Metabolism in Liver Midostaurin->Metabolism AntiLeukemic Potent Anti-Leukemic Activity (Anti-proliferative, Pro-apoptotic) Midostaurin->AntiLeukemic HistamineInhibition Inhibition of Histamine Release Midostaurin->HistamineInhibition CGP62221 CGP62221 (Active Metabolite) Metabolism->CGP62221 CGP52421 CGP52421 (Active Metabolite) Metabolism->CGP52421 CGP62221->AntiLeukemic CGP62221->HistamineInhibition ReducedAntiLeukemic Reduced Anti-Leukemic Activity (Weakly Anti-proliferative) CGP52421->ReducedAntiLeukemic CGP52421->HistamineInhibition

O-Desmethyl Midostaurin: A Validated Marker for Therapeutic Drug Monitoring of Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of O-Desmethyl Midostaurin (B1676583) (CGP62221), the major active metabolite of the multi-kinase inhibitor Midostaurin, confirms its validity and utility as a key marker for therapeutic drug monitoring (TDM) in patients undergoing treatment for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) and other approved indications. This guide provides an objective comparison of monitoring O-Desmethyl Midostaurin alongside the parent drug versus monitoring Midostaurin alone, supported by experimental data and detailed methodologies.

Introduction

Midostaurin is a cornerstone therapy for patients with FLT3-mutated AML. However, significant interindividual pharmacokinetic variability necessitates TDM to optimize therapeutic outcomes and minimize toxicity. Midostaurin is extensively metabolized by CYP3A4, primarily to two active metabolites: this compound (CGP62221) and Hydroxyl Midostaurin (CGP52421). Emerging evidence strongly supports the inclusion of this compound in TDM strategies due to its comparable potency and plasma concentrations to the parent drug.

Comparative Analysis: Midostaurin vs. This compound for TDM

The rationale for monitoring this compound stems from its significant contribution to the overall therapeutic effect of Midostaurin.

Pharmacokinetic and Pharmacodynamic Properties

ParameterMidostaurinThis compound (CGP62221)Hydroxyl Midostaurin (CGP52421)
Potency Potent inhibitor of FLT3 and other kinasesSimilar potency to Midostaurin[1]Less potent than Midostaurin
Plasma Concentration Reaches steady state in ~28 daysConcentrations are similar to Midostaurin[2]Steadily increases and reaches steady state by 4 weeks
Terminal Half-life ~19-21 hours[2]~32 hours[2]~482 hours[2]
Metabolism Primarily via CYP3A4[3]Metabolite of MidostaurinMetabolite of Midostaurin

Clinical Correlation

Studies have indicated a correlation between plasma concentrations of Midostaurin and its metabolites with clinical response. Higher trough concentrations of both Midostaurin and this compound have been associated with a better blast response in AML patients. Therefore, monitoring the active metabolite provides a more complete picture of the total active drug exposure.

Experimental Protocols

The simultaneous quantification of Midostaurin and this compound is crucial for a comprehensive TDM approach. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

LC-MS/MS Method for Simultaneous Quantification

A validated stable isotope dilution LC-MS/MS method for the simultaneous determination of Midostaurin and its metabolites in human plasma or serum has been established.[4][5]

  • Sample Preparation:

    • Spike 50 µL of plasma or serum with an internal standard solution (e.g., deuterated Midostaurin).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex and centrifuge the sample at 15,000 x g for 10 minutes.

    • Inject 5 µL of the clear supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Midostaurin, this compound, and the internal standard.

Validation Parameters

ParameterTypical Acceptance Criteria
Linearity r² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (Intra- and Inter-day) Coefficient of Variation (CV) < 15%
Accuracy Within ±15% of the nominal concentration
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by internal standard

Visualizing the Rationale and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the Midostaurin signaling pathway, the TDM workflow, and the logical relationship of TDM analytes.

Midostaurin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Midostaurin Midostaurin Midostaurin->FLT3 Inhibits CGP62221 This compound (CGP62221) CGP62221->FLT3 Inhibits Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Midostaurin and this compound inhibit FLT3 signaling.

TDM_Workflow Start Patient Sample (Plasma/Serum) SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Midostaurin & O-Desmethyl Midostaurin LCMS->Quantification Report Generate Report with Concentration Data Quantification->Report Interpretation Clinical Interpretation & Dose Adjustment Report->Interpretation

Workflow for Therapeutic Drug Monitoring of Midostaurin.

TDM_Analytes cluster_primary Primary TDM Analytes cluster_alternatives Potential Future Alternatives Midostaurin Midostaurin (Parent Drug) TDM_Strategy Comprehensive TDM Strategy Midostaurin->TDM_Strategy CGP62221 This compound (Active Metabolite) CGP62221->TDM_Strategy PD_Markers Pharmacodynamic Markers (e.g., FLT3 phosphorylation) PD_Markers->TDM_Strategy Research Phase Biomarkers Other Biomarkers (e.g., genetic markers) Biomarkers->TDM_Strategy Research Phase

Logical relationship of analytes in Midostaurin TDM.

Alternative TDM Markers

Currently, the combination of Midostaurin and its active metabolite, this compound, represents the most comprehensive approach for TDM. There are no other widely validated alternative small molecule markers.

Future directions in TDM for Midostaurin may involve the integration of pharmacodynamic markers. For instance, assessing the level of FLT3 phosphorylation in target cells could provide a direct measure of drug effect. However, such assays are complex and not yet standardized for routine clinical use. Genomic markers, beyond the initial FLT3 mutation status, may also play a future role in predicting response and guiding therapy, but further research is needed to validate their utility for ongoing TDM.[6]

Conclusion

The validation of this compound as a therapeutic drug monitoring marker is a significant advancement in the personalization of Midostaurin therapy. Its similar potency and concentration to the parent drug make its measurement essential for accurately assessing total active drug exposure. The implementation of a robust and validated LC-MS/MS method for the simultaneous quantification of both Midostaurin and this compound is recommended for all clinical laboratories providing TDM services for this critical anti-leukemia agent. This approach will empower clinicians to make more informed dosing decisions, ultimately improving patient outcomes.

References

Assessing the Off-Target Effects of O-Desmethyl Midostaurin Compared to Midostaurin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a cornerstone in the treatment of FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. As with any kinase inhibitor, understanding its off-target effects is crucial for predicting potential side effects and identifying opportunities for therapeutic expansion. Midostaurin is metabolized in the liver, primarily by the CYP3A4 enzyme, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and CGP52421.[1] This guide provides a detailed comparison of the off-target effects of this compound (CGP62221) and its parent compound, Midostaurin, based on available experimental data.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Midostaurin and its active metabolite, this compound (CGP62221), against a panel of kinases. This data provides a quantitative comparison of their potency and selectivity. Studies have shown that Midostaurin and CGP62221 exhibit comparable growth-inhibitory effects on certain cancer cell lines, with IC50 values in the range of 50-250 nM.[1][2] Both compounds have also been found to induce the dephosphorylation of KIT.[1][2]

Kinase TargetMidostaurin IC50 (nM)This compound (CGP62221) IC50 (nM)Reference
FLT33.6 - 20Similar to Midostaurin[3]
KIT330 - 600Similar to Midostaurin[3]
SYK20.8Similar to Midostaurin[4]
PKCα~22Not explicitly stated, but comparable to Midostaurin[5]
VEGFR2Potent inhibitorPotent inhibitor[5]
PDGFRβPotent inhibitorPotent inhibitor[5]

Note: "Similar to Midostaurin" indicates that while specific IC50 values were not provided in the cited sources, the inhibitory activity of CGP62221 was described as comparable to that of the parent compound.

Experimental Protocols

The determination of kinase inhibitory activity and the assessment of off-target effects are commonly performed using in vitro kinase assays. A standard method is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.

Radiometric Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (Midostaurin and this compound) dissolved in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the reaction mixture.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] Mutations in FLT3 can lead to its constitutive activation, driving the growth of cancer cells. Midostaurin and this compound inhibit FLT3 signaling.[3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Ras Ras FLT3->Ras Activation PI3K PI3K FLT3->PI3K Activation JAK JAK FLT3->JAK Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Midostaurin Midostaurin & This compound Midostaurin->FLT3 Inhibition

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for assessing the off-target effects of kinase inhibitors.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow A Compound Preparation (Serial Dilutions) B Kinase Panel Screening (e.g., Radiometric Assay) A->B C Data Acquisition (Radioactivity Measurement) B->C D Data Analysis (IC50 Determination) C->D E Selectivity Profiling (Comparison across Kinases) D->E F Off-Target Identification E->F

Caption: Experimental workflow for kinase inhibitor profiling.

References

A Head-to-Head Comparison of O-Desmethyl Midostaurin and CGP52421 Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, understanding the activity of drug metabolites is crucial for predicting clinical efficacy and potential side effects. Midostaurin (B1676583), a multi-kinase inhibitor, has two major active metabolites in humans: O-Desmethyl Midostaurin (CGP62221) and CGP52421. This guide provides a detailed head-to-head comparison of the biochemical and cellular activities of these two metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound (CGP62221) and CGP52421, the primary metabolites of Midostaurin, exhibit distinct activity profiles against key oncogenic kinases. Experimental evidence indicates that This compound (CGP62221) is a significantly more potent inhibitor of cancer cell proliferation and KIT kinase phosphorylation compared to CGP52421. While both metabolites are active against FMS-like tyrosine kinase 3 (FLT3), CGP62221 demonstrates activity comparable to the parent drug, Midostaurin, whereas CGP52421 is reported to be less potent.[1] This differential activity has important implications for the overall therapeutic effect of Midostaurin.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound (CGP62221) and CGP52421.

Table 1: Inhibition of Mast Cell Proliferation

CompoundCell LineIC50 (nM)Reference
This compound (CGP62221)HMC-1.1 (V560G KIT mutant)50 - 250[2]
HMC-1.2 (V560G/D816V KIT mutant)50 - 250[2]
CGP52421HMC-1.1 (V560G KIT mutant)> 1000[2]
HMC-1.2 (V560G/D816V KIT mutant)> 1000[2]

Table 2: Inhibition of KIT Kinase Phosphorylation

CompoundEffect on KIT PhosphorylationReference
This compound (CGP62221)Induces dephosphorylation[2]
CGP52421No significant effect[2]

Table 3: Relative Inhibitory Activity against FLT3

CompoundActivity relative to MidostaurinReference
This compound (CGP62221)Equally active[1]
CGP524212 to 4 times less active[1]

Signaling Pathways

Midostaurin and its active metabolites exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary targets include the FLT3 and KIT receptor tyrosine kinases.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription

FLT3 Signaling Pathway

Mutations in the FLT3 receptor can lead to its constitutive activation, promoting uncontrolled cell growth in acute myeloid leukemia (AML).[3] Midostaurin and its metabolites inhibit this signaling cascade.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS Activates PI3K PI3K KIT->PI3K Activates JAK JAK KIT->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3 STAT3 STAT3->Transcription JAK->STAT3

KIT Signaling Pathway

The KIT receptor is crucial for the development and proliferation of various cell types, including mast cells. Activating mutations in KIT are a hallmark of systemic mastocytosis.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and CGP52421 typically involves in vitro kinase assays. A common method is the radiometric protein kinase assay.

Radiometric Protein Kinase Assay (General Protocol)

This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by the kinase.

Materials:

  • Purified kinase enzyme (e.g., FLT3, KIT)

  • Specific peptide or protein substrate for the kinase

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds (this compound, CGP52421) dissolved in DMSO

  • Phosphocellulose filter paper or other capture membrane

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific substrate, and the desired concentration of the test compound (or DMSO for control).

  • Enzyme Addition: Add the purified kinase enzyme to the reaction mixture and briefly pre-incubate.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the free ATP will not.

  • Washing: Wash the filter paper extensively with a wash buffer to remove any unbound radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO). IC50 values are then determined by plotting the percentage of inhibition against a range of compound concentrations.

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, Substrate, Inhibitor) B Add Kinase Enzyme A->B C Initiate with [γ-³²P]ATP B->C D Incubate (e.g., 30°C) C->D E Spot on Filter Paper D->E F Wash to Remove Free ATP E->F G Quantify Radioactivity (Scintillation Counter) F->G H Calculate % Inhibition and IC50 G->H

Radiometric Kinase Assay Workflow

Conclusion

The available data strongly indicate that this compound (CGP62221) is a more potent inhibitor of key oncogenic pathways driven by KIT and FLT3 compared to CGP52421. The superior anti-proliferative activity of CGP62221 in mast cell lines, coupled with its ability to inhibit KIT phosphorylation, suggests that this metabolite likely contributes significantly to the clinical efficacy of Midostaurin in diseases such as systemic mastocytosis and FLT3-mutated AML. In contrast, the weaker activity of CGP52421, particularly against KIT, suggests a more limited role in the direct anti-proliferative effects of the parent drug. These findings underscore the importance of detailed characterization of drug metabolites in the drug development process. Further studies providing a comprehensive kinase panel screening for both metabolites would offer a more complete understanding of their respective pharmacological profiles.

References

Inter-Laboratory Validation Insights for O-Desmethyl Midostaurin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Midostaurin (B1676583), a multi-targeted kinase inhibitor, is a crucial therapeutic agent in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[1][2] Its clinical efficacy is influenced by its metabolic profile, with O-Desmethyl Midostaurin (CGP62221) being one of its major active metabolites.[3] Accurate quantification of this metabolite is paramount for pharmacokinetic studies and therapeutic drug monitoring. This guide provides a comparative overview of analytical methodologies for the quantification of Midostaurin and its metabolites, with a focus on this compound, drawing upon data from various validated methods to offer a synthesized perspective in the absence of a formal inter-laboratory validation study.

Comparative Analysis of Quantification Methods

The primary analytical technique for the quantification of Midostaurin and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is essential for bioanalytical applications.[4][5][6] While direct inter-laboratory comparison data for this compound is not publicly available, a comparative summary of performance characteristics from different validated LC-MS/MS methods for Midostaurin provides valuable insights for researchers establishing their own assays.

ParameterMethod A (Bourget et al., 2014)[5]Method B (Published Research)[6]Method C (Published Research)[2]
Analyte MidostaurinMidostaurinMidostaurin
Internal Standard Midostaurin-d5Stable Isotope Labeled MidostaurinNot specified
Matrix Human PlasmaHuman Plasma and SerumNot specified
Linearity Range 75 - 2500 ng/mL0.01 - 8.00 mg/L (10 - 8000 ng/mL)10 - 50 µg/mL (10000 - 50000 ng/mL)
Within-day Precision 1.2 - 2.8%< 10%< 2.0% RSD
Between-day Precision 1.2 - 6.9%< 10%Not specified
Accuracy Within ±15% (±20% for LLQ)Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 75 ng/mL0.01 mg/L (10 ng/mL)3.8 µg/mL (3800 ng/mL)
Limit of Detection (LOD) Not specifiedNot specified1.2 µg/mL (1200 ng/mL)

Experimental Protocols

The methodologies employed across different laboratories for the quantification of Midostaurin and its metabolites share common principles, primarily revolving around protein precipitation for sample preparation followed by LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Midostaurin and its metabolites from plasma or serum is protein precipitation.

  • Sample Collection: Collect venous blood samples in appropriate tubes (e.g., with EDTA or serum separators).

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Precipitation: To a known volume of plasma or serum, add a precipitating agent, typically methanol (B129727) or acetonitrile, often containing the internal standard (e.g., Midostaurin-d5).[5][6] A common ratio is 3 volumes of precipitant to 1 volume of sample.

  • Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard for injection into the LC-MS/MS system.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used for separation.[2][5]

    • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., 10mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[5]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[7]

    • Injection Volume: A small volume of the supernatant (e.g., 5 µL) is injected.[5]

  • Mass Spectrometry Detection:

    • Ionization: A heated electrospray ionization (HESI) source in positive ion mode is generally used.[5]

    • Detection: The analyte is quantified using selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer.[5] This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantification A Blood Sample Collection B Plasma/Serum Separation (Centrifugation) A->B C Protein Precipitation (Methanol/Acetonitrile + Internal Standard) B->C D Centrifugation C->D E Supernatant Collection D->E F LC Separation (C18 Column) E->F G Mass Spectrometry (HESI, SRM) F->G H Peak Integration G->H I Concentration Calculation (Calibration Curve) H->I J Data Review & Reporting I->J K Pharmacokinetic/ TDM Analysis J->K Final Report

Caption: Workflow for this compound Quantification.

This guide highlights the established methodologies for the quantification of Midostaurin and its active metabolite, this compound. While a formal inter-laboratory validation study is not yet available, the consistency in the use of LC-MS/MS with protein precipitation across different research settings provides a strong foundation for developing and validating robust analytical methods. Adherence to established validation guidelines, such as those from the EMA, is crucial to ensure the reliability of the generated data for clinical and research applications.[8]

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. O-Desmethyl Midostaurin, an active metabolite of the chemotherapy agent Midostaurin, requires careful management due to the cytotoxic nature of its parent compound. Adherence to established protocols for hazardous waste is essential to mitigate risks.

Hazard Classification and Safety Profile

This compound (also known as CGP62221) is a significant active metabolite of Midostaurin, a multi-kinase inhibitor used in the treatment of acute myeloid leukemia and systemic mastocytosis. Midostaurin is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its potential for reproductive toxicity. As a metabolite of a hazardous drug, this compound should be handled with the same precautions as the parent compound. All materials contaminated with this compound are to be treated as cytotoxic waste.[1][2]

Personal protective equipment (PPE) is crucial when handling this compound. This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and eye protection. All handling should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is aligned with general guidelines for the disposal of cytotoxic and hazardous waste.[3][4]

  • Segregation of Waste: At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste. This includes unused compounds, solutions, contaminated labware (e.g., vials, pipettes, plates), and personal protective equipment (PPE).

  • Use of Designated Containers:

    • Non-sharp waste: Place contaminated items such as gloves, gowns, and absorbent pads into a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded, typically with a purple lid, to signify cytotoxic contents.[4]

    • Sharps waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for cytotoxic waste, also typically featuring a purple lid.[4]

    • Liquid waste: Collect liquid waste containing this compound in a sealed, leak-proof container that is compatible with the chemical composition of the waste. The container must be clearly labeled as "Cytotoxic Waste" and include the name of the compound.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include the words "Cytotoxic Waste" or "Hazardous Waste," the name of the chemical (this compound), the date, and the point of origin (laboratory or department).

  • Storage: Store cytotoxic waste in a secure, designated area with limited access. This area should be clearly marked with appropriate hazard symbols. Do not store cytotoxic waste with other types of waste.

  • Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company. The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[3][4]

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. The guiding principle is to treat any detectable amount as hazardous.

Data PointValueSource
Recommended Disposal MethodHigh-Temperature Incineration[3][4]
Waste Container Color CodePurple-lidded containers[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met, from the point of waste generation to its final disposal.

Workflow for this compound Disposal cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound E Cytotoxic Waste Container (Purple Lid) A->E B Contaminated Labware (non-sharp) B->E C Contaminated Sharps F Cytotoxic Sharps Container (Purple Lid) C->F D Contaminated PPE D->E G Secure Designated Hazardous Waste Area E->G F->G H Licensed Hazardous Waste Collector G->H I High-Temperature Incineration H->I

Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment from potential harm.

References

Essential Safety and Operational Guidance for Handling O-Desmethyl Midostaurin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of O-Desmethyl Midostaurin. As a potent pharmaceutical compound, strict adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.

Risk Assessment and Hazard Identification

This compound is an active metabolite of Midostaurin, a multi-kinase inhibitor. While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled as a potent compound due to its pharmacological activity.[1] Exposure can occur through inhalation of airborne particles, skin contact, or ingestion.[2] A thorough risk assessment should be conducted before any handling activities to identify potential hazards and implement appropriate control measures.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. All PPE should be donned before entering the designated handling area and removed in a designated doffing area to prevent the spread of contamination.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Gloves: Two pairs of chemotherapy-grade nitrile gloves (outer pair over gown cuff).[5][6] - Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[5][6] - Eye Protection: Safety goggles or a face shield.[7][8] - Respiratory Protection: A fit-tested N95 respirator is recommended, especially if there is a risk of damaged packaging.[7][8]
Weighing and Aliquoting (Dry Powder) - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[5][6] - Gown: Disposable, low-permeability gown.[5][6] - Eye Protection: Safety goggles and a face shield.[7][8] - Respiratory Protection: A fit-tested N95 or higher respirator is mandatory.[8]
Solution Preparation and Handling - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[5][6] - Gown: Disposable, low-permeability gown.[5][6] - Eye Protection: Safety goggles.[7][8]
Spill Cleanup - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Gown: Impermeable gown or coveralls.[7] - Eye Protection: Chemical splash goggles and a face shield.[7][8] - Respiratory Protection: A full-face respirator with appropriate cartridges.[7][8] - Foot Protection: Disposable shoe covers.[6]
Waste Disposal - Gloves: Two pairs of chemotherapy-grade nitrile gloves.[5][6] - Gown: Disposable, low-permeability gown.[5][6] - Eye Protection: Safety goggles.[7][8]

Operational Plan: Step-by-Step Guidance

3.1. Receiving and Storage

  • Receiving: this compound should be received in a designated area. The exterior of the shipping container should be inspected for any signs of damage or leakage.

  • Unpacking: Unpack the compound inside a certified chemical fume hood or a ventilated enclosure while wearing appropriate PPE.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated storage area, away from incompatible materials. The storage area should be under negative pressure.[9]

3.2. Handling and Preparation

  • Designated Area: All handling of this compound, especially the weighing of the solid form, must be performed in a designated containment device such as a chemical fume hood, a Class II Biological Safety Cabinet, or a glove box/isolator to minimize exposure.[1][9]

  • Weighing:

    • Use a dedicated and calibrated analytical balance inside the containment device.

    • Handle the powder carefully to avoid generating dust.

    • Use disposable weighing boats or papers.

  • Solution Preparation:

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

    • Ensure all containers are securely capped.

  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated after each use. A suitable decontamination solution should be used, followed by a rinse with an appropriate solvent.

3.3. Spill Management

  • Evacuate: In case of a spill, immediately evacuate the area and restrict access.

  • Notify: Inform the laboratory supervisor and the institutional safety officer.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing the appropriate PPE for spill management. Use a spill kit containing absorbent materials, deactivating agents (if available), and waste disposal bags.

  • Procedure:

    • For solid spills, gently cover with a damp absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material.

    • Collect all cleanup materials into a labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

Disposal Plan

All waste contaminated with this compound is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[10][11][12]

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, gowns, weighing papers, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

    • Solid waste containers are typically black for hazardous pharmaceutical waste.[10]

  • Liquid Waste:

    • Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of liquid waste down the drain.[10][12]

  • Sharps:

    • Dispose of all contaminated sharps (e.g., needles, broken glass) in a puncture-resistant, labeled sharps container designated for hazardous pharmaceutical waste.

  • Final Disposal: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[11]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment cluster_3 Contingency Receiving Receiving and Unpacking (in Fume Hood) Storage Secure Storage (Ventilated, Negative Pressure) Receiving->Storage Weighing Weighing and Aliquoting (in Containment Device) Storage->Weighing SolutionPrep Solution Preparation (in Containment Device) Weighing->SolutionPrep SpillManagement Spill Management Weighing->SpillManagement Experiment Experimental Use SolutionPrep->Experiment Decontamination Decontamination of Surfaces and Equipment Experiment->Decontamination Experiment->SpillManagement WasteSegregation Waste Segregation (Solid, Liquid, Sharps) Decontamination->WasteSegregation WasteDisposal Hazardous Waste Disposal (Licensed Vendor) WasteSegregation->WasteDisposal

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.